Lanasol Yellow 4G
Description
The exact mass of the compound Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
70247-70-0 |
|---|---|
Molecular Formula |
C19H14BrCl2N5NaO8S2 |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C19H14BrCl2N5O8S2.Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35); |
InChI Key |
OWEUYXXTJKVEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na] |
Other CAS No. |
70247-70-0 12226-61-8 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Lanasol Yellow 4G chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental protocols.
Chemical Identity and Properties
This compound is a reactive azo dye, characterized by its vibrant greenish-yellow hue.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1] Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent wash fastness.
Synonyms: C.I. Reactive Yellow 39, Lanaset Yellow 4GN[2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 70247-70-0 | |
| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | |
| Molecular Weight | 699.25 g/mol | |
| Appearance | Greenish-yellow powder | |
| Solubility in Water | 100 g/L (at 90 °C) | |
| Absorption Maximum (λmax) | ~400 nm | |
| pH (in 1 g/L water) | 7.5 - 9 |
Toxicological Data
| Test | Result | Species | Source |
| Oral LD50 | > 2000 mg/kg | Rat | |
| Eye Irritation | Non-irritant | Rabbit |
Chemical Structure
This compound is a single azo class dye. The molecule contains a bromoacrylamide reactive group, which is responsible for its ability to form covalent bonds with fibers. The structure also includes two sulfonic acid groups, which impart water solubility.
Caption: Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a two-step diazotization and coupling reaction.
Caption: Synthesis workflow for this compound.
Methodology:
-
Diazotization: 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature to form the corresponding diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound dye.
Application in Wool Dyeing
This compound is applied to wool and other protein fibers from an acidic dyebath.
Protocol:
-
Dye Bath Preparation: A dyebath is prepared with a pH between 5 and 6. A leveling agent (e.g., 1% Albegal B) is typically added to ensure even dye uptake.
-
Dyeing Process: The temperature of the dyebath is raised to 70-75 °C and maintained for 15-60 minutes, depending on the desired depth of shade.
-
Post-Treatment: For deeper shades (greater than 10%), a post-treatment with a weak alkali, such as ammonia, at a pH of 8.5 and a temperature of 80 °C for 15 minutes can be employed to ensure full fixation of the dye.
Environmental Remediation: Adsorption and Photodegradation
Studies have investigated the removal of this compound from aqueous solutions using natural zeolite as an adsorbent and for photocatalytic degradation.
3.3.1. Adsorption on Natural Zeolite
Caption: Experimental workflow for adsorption studies.
Methodology:
-
A solution of this compound is prepared at a known concentration.
-
The pH of the solution is adjusted to the desired value. Studies have shown that lower pH values (1.0-2.0) favor adsorption.
-
A known amount of the adsorbent (e.g., gallinaceous feathers) is added to the dye solution.
-
The mixture is agitated at a constant temperature for a set period to reach equilibrium.
-
The suspension is then filtered, and the concentration of the remaining dye in the filtrate is determined using UV-Visible spectrophotometry at its λmax of approximately 396 nm.
3.3.2. Photocatalytic Degradation
Photocatalytic degradation of this compound has been demonstrated using natural zeolite, which can be enhanced by laser treatment of the zeolite.
Methodology:
-
A suspension of the photocatalyst (e.g., natural zeolite) in a this compound solution is prepared.
-
The suspension is stirred in a photoreactor.
-
The solution is irradiated with a UV-A lamp (λmax = 355 nm).
-
The degradation of the dye is monitored over time by measuring the absorbance of the solution at its λmax (~400 nm) using a UV-Visible spectrophotometer.
Analytical Methods
The primary analytical method for the quantification of this compound in solution is UV-Visible Spectrophotometry . The concentration of the dye can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which is approximately 400 nm.
Safety and Handling
This compound is classified as a sensitizer and may cause sensitization by inhalation and skin contact. It is important to handle the dye powder in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. The material is not flammable.
This technical guide provides a solid foundation for understanding the chemical nature and experimental utility of this compound. For more specific applications, further investigation into specialized literature may be required.
References
Lanasol Yellow 4G: A Technical Overview of an Industrial Azo Dye
CAS Number: 70247-70-0 Alternative Names: C.I. Reactive Yellow 39
This technical guide provides a comprehensive overview of Lanasol Yellow 4G (CAS 70247-70-0), an azo dye primarily utilized in the textile industry. While the substance is established in industrial applications, this document addresses the notable absence of data pertaining to its pharmacological activity, precluding a discussion of its relevance to drug development and signaling pathways. The information presented herein is intended for researchers and scientists in chemistry and environmental science.
Chemical and Physical Properties
This compound is a reactive dye, a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This characteristic imparts high fastness properties to the dyed material.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1] |
| Molecular Weight | 699.25 g/mol | [1] |
| Appearance | Yellow Powder | |
| Solubility | Soluble in water | [1] |
Toxicological Data
Toxicological information for this compound is primarily available from its Material Safety Data Sheet (MSDS). It is important to note that comprehensive toxicological studies relevant to pharmaceutical development are not available in the public domain.
| Endpoint | Result | Species | Source |
| Oral LD50 | > 2000 mg/kg (Slightly toxic) | Rat | [2] |
| Sensitization | May cause sensitization by inhalation and skin contact | Human | [2] |
Applications
The primary application of this compound is in the dyeing of textiles, particularly wool and other protein fibers. Its reactive nature allows for the formation of strong, permanent bonds with the fabric.
In a different context, this compound has been the subject of environmental research focused on its removal from industrial wastewater. These studies explore methods such as adsorption and photodegradation to mitigate the environmental impact of the dye.
Experimental Protocols
Detailed experimental protocols for the synthesis or pharmacological evaluation of this compound are not available in scientific literature. However, methodologies for its removal from aqueous solutions have been described.
Adsorption Studies on Gallinaceous Feathers
An investigation into the adsorption of this compound onto gallinaceous feathers provides a framework for studying its removal from simulated textile effluents.
Objective: To determine the variables influencing the adsorption of this compound on a low-cost adsorbent.
Methodology:
-
Adsorbent Preparation: Gallinaceous feathers are washed, dried, and may be milled to a desired size.
-
Adsorption Experiments: Batch adsorption experiments are conducted by adding a known mass of feathers to a solution of this compound of a specific concentration.
-
Parameter Variation: The influence of parameters such as temperature, initial pH, adsorbent concentration, and particle size is investigated.
-
Analysis: The concentration of this compound remaining in the solution is measured spectrophotometrically at its maximum absorbance wavelength to determine the adsorption capacity.
Photodegradation using Natural Zeolite
A study on the photodegradation of this compound catalyzed by CO₂-laser-treated natural zeolite offers insights into advanced oxidation processes for its degradation.
Objective: To evaluate the efficacy of laser-treated natural zeolite as a photocatalyst for the degradation of this compound.
Methodology:
-
Catalyst Preparation: Natural zeolite is treated with a CO₂ laser under controlled conditions.
-
Photoreactor Setup: A photoreactor is assembled with a UV light source.
-
Degradation Experiment: The laser-treated zeolite is suspended in an aqueous solution of this compound and irradiated with UV light.
-
Analysis: The degradation of the dye is monitored over time by measuring the change in its concentration using UV-Vis spectrophotometry.
Visualizations
Due to the absence of information on signaling pathways or pharmacological mechanisms of action, the following diagrams illustrate the experimental workflows described in the environmental studies.
Caption: Experimental workflow for the adsorption of this compound.
Caption: Experimental workflow for the photodegradation of this compound.
Conclusion
This compound is a well-defined reactive azo dye with established applications in the textile industry. The available scientific literature focuses primarily on its industrial use and, more recently, on its environmental remediation. There is a significant gap in the understanding of its biological effects from a pharmacological or toxicological perspective relevant to drug development. The data necessary to construct a profile for an audience of researchers in drug discovery, including information on mechanisms of action, signaling pathway interactions, and detailed in vitro or in vivo studies, is currently absent from publicly accessible scientific databases. Future research would be necessary to explore any potential biological activities of this compound beyond its function as a dye.
References
An In-depth Technical Guide to the Synthesis and Purification of Lanasol Yellow 4G (C.I. Reactive Yellow 39)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Lanasol Yellow 4G, a monoazo reactive dye also known as C.I. Reactive Yellow 39. The synthesis is achieved through a two-step process involving the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid, followed by an azo coupling reaction with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This document details the experimental protocols for both the synthesis and subsequent purification of the dye. Furthermore, it presents a summary of the physicochemical properties and outlines methods for its characterization. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, dye chemistry, and materials science.
Introduction
This compound is a reactive dye characterized by its vibrant yellow hue and the presence of a reactive α-bromoacrylamide group. This functional group allows the dye to form covalent bonds with nucleophilic functional groups present in substrates such as the hydroxyl groups in cellulose or the amino groups in proteins. This covalent bonding results in excellent wash fastness, making it suitable for textile applications. Beyond its use in the textile industry, the well-defined chemical structure and reactivity of this compound make it a valuable tool in various research and development applications, including its potential use as a biological stain or a component in the development of functional materials.
This guide provides a detailed methodology for the laboratory-scale synthesis and purification of this compound, enabling researchers to produce this compound for their specific needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | disodium 4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]-2,5-dichloro-1-(4-sulfophenyl)-1H-pyrazol-3-olate | |
| Synonyms | C.I. Reactive Yellow 39, this compound | [1][2] |
| CAS Number | 70247-70-0 | [1] |
| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [3] |
| Molecular Weight | 699.25 g/mol | [3] |
| Appearance | Greenish-yellow powder | |
| Solubility | Soluble in water (100 g/L at 90 °C) |
Synthesis of this compound
The synthesis of this compound is a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocol
3.2.1. Step 1: Diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend one molar equivalent of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid in distilled water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add 2.5-3.0 molar equivalents of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the suspension of the amine over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.
3.2.2. Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve one molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a clear solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture between 4.5 and 6.5 by the portion-wise addition of a saturated sodium carbonate solution or other suitable base. The temperature should be maintained at 5-10 °C.
-
After the complete addition of the diazonium salt, continue stirring the reaction mixture at this temperature for 2-4 hours to ensure the completion of the coupling reaction.
-
The formation of a colored precipitate indicates the formation of the crude this compound.
Purification of this compound
The crude product obtained from the synthesis contains impurities such as unreacted starting materials, by-products, and inorganic salts. Purification is essential to obtain a high-purity dye for research and development purposes.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
4.2.1. Salting Out
-
To the reaction mixture containing the crude this compound, add sodium chloride portion-wise with continuous stirring.
-
Continue adding salt until the dye precipitates out of the solution.
-
Stir the mixture for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the precipitated dye by vacuum filtration and wash it with a small amount of a saturated sodium chloride solution to remove some of the inorganic impurities.
4.2.2. Recrystallization
-
Dissolve the crude dye from the salting-out step in a minimum amount of hot solvent. A mixture of ethanol and water is often a suitable solvent system for sulfonated azo dyes.
-
Heat the solution to boiling and filter it while hot to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates high purity. The retention time should be consistent with a standard sample. |
| UV-Visible Spectroscopy | The spectrum in an aqueous solution should show a characteristic absorption maximum (λmax) in the visible region, corresponding to the yellow color of the dye. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | The spectrum should show characteristic absorption bands for the functional groups present in the molecule, such as N=N (azo group), C=O (amide and pyrazolone), S=O (sulfonate), and N-H (amide). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can be used to confirm the chemical structure of the dye. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols, based on established principles of azo dye chemistry, offer a solid starting point for the laboratory-scale production of this versatile reactive dye. Researchers and scientists can adapt and optimize these methods to suit their specific requirements for high-purity this compound for various applications in drug development, materials science, and other research areas. Adherence to proper laboratory safety procedures is paramount during the execution of these chemical syntheses.
References
Lanasol Yellow 4G: A Technical Guide to its Spectral Properties and Absorbance Spectrum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39. The following sections detail its absorbance characteristics, experimental protocols for spectral analysis, and the influence of environmental factors on its spectral behavior, offering valuable data for researchers and professionals in various scientific fields.
Core Spectral Properties
This compound, an azo dye, exhibits a distinct absorbance spectrum in the visible region, which is crucial for its color and analytical applications. The key spectral properties are summarized in the table below.
| Property | Value | Solvent | Reference |
| Maximum Absorbance Wavelength (λmax) | 396 - 400 nm | Aqueous Solution | [1] |
| Molar Absorption Coefficient (ε) | Data not available in the searched literature. | - |
The maximum absorbance wavelength (λmax) of this compound in aqueous solutions is consistently reported to be in the range of 396 to 400 nanometers.[1] This peak in the blue-violet region of the electromagnetic spectrum is responsible for its characteristic yellow color. While the molar absorption coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength, is a critical parameter for quantitative analysis, a specific value for this compound was not found in the available literature.
Absorbance Spectrum
The absorbance spectrum of this compound is typically characterized by a prominent peak in the 396-400 nm range. The shape and intensity of this peak are directly proportional to the concentration of the dye in a non-absorbing solvent, a relationship governed by the Beer-Lambert Law. A representative absorbance spectrum would show a sharp increase in absorbance leading up to the λmax, followed by a gradual decrease at longer wavelengths.
Experimental Protocols for Spectral Analysis
The determination of the absorbance spectrum and spectral properties of this compound involves standardized laboratory procedures and instrumentation.
Instrumentation and Reagents
-
Spectrophotometer: A UV-Visible spectrophotometer is the primary instrument used for measuring the absorbance of this compound solutions.
-
Solvent: High-purity water (e.g., Milli-Q) is commonly used to prepare aqueous solutions of the dye.[2] For studying solvatochromic effects, various organic solvents of analytical grade would be required.
-
This compound: The dye, with a known purity, is used to prepare stock and working solutions.
Methodology for Determining Absorbance Spectrum
-
Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a specific amount of the dye and dissolving it in a known volume of the chosen solvent.
-
Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan the visible region (e.g., 300-700 nm).
-
Blank Measurement: The cuvette is filled with the pure solvent (blank), and its absorbance is measured and stored as a baseline.
-
Sample Measurement: The cuvette is rinsed and filled with a this compound solution of a specific concentration. The absorbance is then measured across the set wavelength range.
-
Data Analysis: The absorbance values are plotted against the corresponding wavelengths to generate the absorbance spectrum. The wavelength at which the highest absorbance is recorded is identified as the λmax.
Creation of a Calibration Curve
To establish a quantitative relationship between absorbance and concentration, a calibration curve is constructed.[2] This involves measuring the absorbance of several solutions with known concentrations at the λmax. The absorbance values are then plotted against their respective concentrations. A linear regression analysis is performed on the data points, and the resulting equation of the line (y = mx + c, where y is absorbance, x is concentration, and m is the slope) can be used to determine the concentration of an unknown sample from its absorbance reading.
Factors Influencing Spectral Properties
The spectral properties of this compound can be influenced by various environmental factors, which is a key consideration in its application and analysis.
Caption: Factors influencing the spectral properties of this compound.
-
pH of the Solution: The pH of the aqueous solution can influence the spectral properties of this compound. Changes in pH can alter the ionization state of the dye molecule, particularly the auxochromic and chromophoric groups, leading to a shift in the λmax and a change in the molar absorption coefficient.
-
Concentration: As described by the Beer-Lambert Law, the absorbance of a this compound solution is directly proportional to its concentration, provided that the path length of the light and the molar absorption coefficient are constant. At very high concentrations, deviations from this linear relationship can occur due to intermolecular interactions.
References
An In-Depth Technical Guide to the Photophysical Characterization of Lanasol Yellow 4G
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Properties: A Summary
The following table summarizes the key photophysical parameters of interest for Lanasol Yellow 4G and the typical data that would be collected during their experimental determination.
| Parameter | Symbol | Typical Unit | Description |
| Molar Extinction Coefficient | ε | L mol⁻¹ cm⁻¹ | A measure of how strongly a chemical species absorbs light at a given wavelength. |
| Maximum Absorption Wavelength | λmax | nm | The wavelength at which a substance has its strongest photon absorption. |
| Absorbance | A | - | The quantity of light absorbed by a sample. |
| Fluorescence Quantum Yield | Φ | - | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. |
| Integrated Fluorescence Intensity | I | - | The total intensity of emitted light over the entire fluorescence spectrum. |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient is a fundamental parameter for quantitative analysis using spectrophotometry. Its determination is based on the Beer-Lambert law.
2.1. Principle
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)
-
c is the concentration of the analyte (mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of several solutions of known concentration, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.
2.2. Materials and Equipment
-
This compound
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Spectrophotometer (UV-Visible)
-
Cuvettes (quartz or glass, 1 cm path length)
-
Appropriate solvent (e.g., deionized water, buffer solution)
2.3. Procedure
-
Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to scan a range that includes the expected maximum absorption for a yellow dye (typically 400-450 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line (Slope = εl). Since the path length (l) is typically 1 cm, the slope is equal to ε.
Workflow for Molar Extinction Coefficient Determination.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
3.1. Principle
The relative quantum yield (ΦX) of a sample (X) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (S) with a known quantum yield (ΦS). The equation used is:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
To minimize errors, the absorbance of both the sample and standard solutions are typically kept below 0.1 at the excitation wavelength.
3.2. Materials and Equipment
-
This compound
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
Spectrofluorometer
-
UV-Visible Spectrophotometer
-
Cuvettes (quartz, 1 cm path length)
-
Appropriate solvent (the same for both sample and standard)
3.3. Procedure
-
Solution Preparation: Prepare dilute solutions of both this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally between 0.04 and 0.06).
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectrum of the standard solution.
-
Record the fluorescence emission spectrum of the this compound solution under identical conditions.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from both the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample (IX) and the standard (IS).
-
-
Calculation: Calculate the quantum yield of this compound using the equation provided above. Since the solvent is the same for both sample and standard, the refractive index term (nX²/nS²) is often assumed to be 1.
Workflow for Relative Quantum Yield Determination.
Signaling Pathways and Logical Relationships
As this compound is primarily a textile dye, its direct involvement in biological signaling pathways is not its intended application. However, in the context of drug development, dyes can be used as fluorescent probes or as part of photosensitizing systems. The logical relationship in its characterization is a dependency of its application on its photophysical properties.
Relationship between Properties and Applications.
This guide provides the necessary framework for the comprehensive photophysical characterization of this compound. The detailed protocols and workflows can be adapted for similar dyes and are crucial for ensuring accurate and reproducible data in a research or industrial setting.
Lanasol Yellow 4G: A Technical Guide to a Reactive Azo Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a prominent member of the reactive azo dye class, widely utilized in the textile industry for its ability to form covalent bonds with protein fibers such as wool and silk. This results in dyeings with high wet fastness and bright, vibrant yellow shades. The key to its reactivity is the α-bromoacrylamide functional group, which reacts with nucleophilic sites within the fiber structure under specific pH and temperature conditions. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, detailed experimental protocols for its application, and a summary of its toxicological and environmental profile. The information is intended to be a comprehensive resource for researchers and professionals in chemistry, materials science, and drug development who may utilize reactive dyes in their work.
Chemical and Physical Properties
This compound is a single azo class reactive dye. Its chemical structure is characterized by the presence of an α-bromoacrylamide group, which is responsible for its reactivity, and sulfonic acid groups that ensure water solubility.[1]
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 39 | [1] |
| CAS Number | 70247-70-0, 12226-61-8 | [1] |
| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1] |
| Molecular Weight | 699.25 g/mol | [1] |
| Appearance | Greenish-yellow powder | |
| Water Solubility (90 °C) | 100 g/L | |
| UV-Vis Absorption Maximum (λmax) | 400 nm |
Synthesis Pathway
The synthesis of this compound is a multi-step process involving diazotization and coupling, which are standard procedures in azo dye chemistry. The general manufacturing method involves the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
Caption: Synthesis pathway of this compound.
Reaction Mechanism with Protein Fibers
The high fastness properties of this compound on wool and silk are attributed to the formation of a covalent bond between the dye and the fiber. The reactive α-bromoacrylamide group of the dye reacts with nucleophilic groups present in the amino acid residues of the protein fibers, primarily the amino (-NH₂) groups of lysine and the thiol (-SH) groups of cysteine. The reaction proceeds via a nucleophilic substitution or a Michael addition mechanism.
Caption: Covalent fixation of this compound on protein fibers.
Experimental Protocols
Synthesis of this compound (Illustrative Laboratory Scale)
Disclaimer: This is a generalized protocol based on the known chemistry of azo dye synthesis and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid
-
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Deionized water
Procedure:
-
Diazotization:
-
Suspend a stoichiometric amount of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid in deionized water and cool to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid.
-
Add a solution of sodium nitrite in deionized water dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 1 hour at this temperature. The completion of diazotization can be checked with starch-iodide paper.
-
-
Coupling:
-
In a separate vessel, dissolve a stoichiometric amount of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in deionized water and adjust the pH to 7-8 with sodium carbonate.
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the coupling component solution, maintaining the pH at 7-8 by the controlled addition of a sodium carbonate solution.
-
Continue stirring at 0-5 °C for several hours until the coupling reaction is complete (monitored by techniques like TLC or HPLC).
-
-
Isolation:
-
The dye is salted out from the reaction mixture by adding sodium chloride.
-
The precipitated dye is filtered, washed with a brine solution, and dried in an oven at a controlled temperature.
-
Application on Wool Fabric (Exhaust Dyeing)
Materials:
-
Wool fabric
-
This compound
-
Albegal B (levelling agent)
-
Glauber's salt (anhydrous)
-
Acetic acid (80%)
-
Ammonia
-
Liquor ratio: 40:1
Procedure:
-
Set the dyebath at 40 °C with the required amount of water.
-
Add 1-2% on weight of fiber (o.w.f.) of Albegal B and 5-10% o.w.f. of Glauber's salt.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the pre-dissolved this compound dye.
-
Enter the wetted wool fabric and run for 10 minutes.
-
Raise the temperature to the boil (98-100 °C) at a rate of 1-1.5 °C/minute.
-
Maintain at the boil for 45-60 minutes.
-
Cool the dyebath to 80 °C.
-
Add 1-2% o.w.f. of ammonia to raise the pH to 8-8.5 for fixation.
-
Run for 15-20 minutes at 80 °C.
-
Rinse the dyed fabric thoroughly with warm and then cold water.
Screen Printing on Silk Fabric (Illustrative Protocol)
Materials:
-
Silk fabric
-
This compound
-
Urea
-
Thickener (e.g., sodium alginate)
-
Sodium bicarbonate
-
Glycerine (optional, as a humectant)
Procedure:
-
Print Paste Preparation:
-
Dissolve this compound in a small amount of warm water.
-
In a separate container, prepare the thickener paste according to the manufacturer's instructions.
-
To the thickener, add urea (e.g., 50-100 g/kg of paste) and the dissolved dye solution.
-
Add sodium bicarbonate (e.g., 10-20 g/kg of paste) as the fixing alkali.
-
Mix thoroughly to obtain a homogeneous print paste.
-
-
Printing:
-
Apply the print paste to the silk fabric using a screen of the desired design.
-
-
Drying:
-
Air dry the printed fabric or use a hot air dryer at a low temperature.
-
-
Fixation:
-
Fix the dye by steaming the printed fabric at 102-105 °C for 10-15 minutes.
-
-
Washing-off:
-
Rinse the fabric in cold water to remove the thickener and unfixed dye.
-
Wash in a neutral detergent solution at 50-60 °C.
-
Rinse thoroughly and dry.
-
Quantitative Data
Fastness Properties
| Fastness Test | ISO Method | Rating (Wool) | Reference |
| Light Fastness | ISO 105-B02 | 6 | |
| Washing | ISO 105-C06 | - | - |
| Rubbing (Dry) | ISO 105-X12 | - | - |
| Rubbing (Wet) | ISO 105-X12 | - | - |
| Perspiration | ISO 105-E04 | 5 | |
| Oxygen Bleaching | - | 4 (red) |
Exhaustion and Fixation
The exhaustion and fixation of Lanasol dyes on wool are generally high, contributing to their good fastness properties. The fixation of Lanasol dyes on wool is typically in the range of 86% to 96%.
| Dye Concentration (% o.w.f.) | pH | Temperature (°C) | Exhaustion (%) | Fixation (%) |
| 1.0 | 4.5-5.5 | 100 | >95 | 86-96 |
| 2.0 | 4.5-5.5 | 100 | >95 | 86-96 |
Note: These are typical values and can vary depending on the specific dyeing conditions and the nature of the substrate.
Analytical Methods
Spectrophotometric Determination of Dye Concentration
Principle: Based on the Beer-Lambert law, the absorbance of a dye solution is directly proportional to its concentration at a specific wavelength.
Procedure:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the λmax of the dye (400 nm) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle: HPLC can be used to separate the dye from its isomers, by-products, and hydrolysis products, allowing for quantification and purity assessment. Reversed-phase HPLC with an ion-pairing agent is a common method for analyzing reactive dyes.
Illustrative Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) with an ion-pairing agent (e.g., tetrabutylammonium bromide).
-
Detector: Diode array detector (DAD) or UV-Vis detector set at the λmax of the dye.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Toxicological and Environmental Profile
Toxicology
This compound, like other reactive dyes, can pose a risk of skin and respiratory sensitization to individuals exposed to the dye powder. The α-bromoacrylamide group is a known electrophile that can react with proteins in the skin, potentially leading to an allergic response. Once covalently bound to the fiber, the risk of sensitization is significantly reduced.
-
Acute Oral Toxicity (Rat LD50): > 2000 mg/kg (Slightly toxic).
Caption: Mechanism of skin sensitization by reactive dyes.
Environmental Fate
Azo dyes, including this compound, can be persistent in the environment and are a source of concern in textile effluents. The environmental degradation of azo dyes is a two-step process. Under anaerobic conditions, the azo bond is cleaved by azoreductase enzymes, leading to the formation of aromatic amines. These amines can then be mineralized under aerobic conditions.
Caption: Environmental degradation pathway of azo dyes.
Conclusion
This compound is a technologically important reactive azo dye that provides high-performance coloration for protein fibers. Its chemistry, centered around the α-bromoacrylamide reactive group, allows for the formation of stable covalent bonds, leading to excellent fastness properties. Understanding the detailed chemical properties, synthesis, and application methods is crucial for its effective and safe use. While toxicological and environmental concerns exist, particularly related to sensitization and effluent treatment, ongoing research into cleaner dyeing technologies and effluent treatment methods aims to mitigate these impacts. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this class of reactive dyes.
References
fundamental research applications of Lanasol Yellow 4G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanasol Yellow 4G, also known as C.I. Reactive Yellow 37, is a reactive azo dye recognized for its utility in various industrial and scientific applications. While its primary role is in the textile industry for dyeing wool and other fibers, it also serves as a fluorescent marker in biological research. This technical guide provides a comprehensive overview of the fundamental applications of this compound, with a focus on its properties and established uses. It is important to note that, despite its application in biological contexts as a dye, there is a significant lack of evidence in the scientific literature to support its use as a modulator of specific signaling pathways or as a pharmacological agent in drug development. This document summarizes the available data, details experimental protocols for its primary applications, and provides visualizations of relevant workflows.
Chemical and Physical Properties
This compound is a complex synthetic molecule. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | C.I. Reactive Yellow 37 | [1] |
| CAS Number | 12237-16-0 | [1] |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ | [1] |
| Molecular Weight | 622.56 g/mol | [1] |
| Class | Single azo dye | [1] |
| Appearance | Yellow powder | |
| Solubility | Soluble in water |
Primary Application: Reactive Dye in the Textile Industry
The principal application of this compound is as a reactive dye for wool, silk, and other protein-based fibers. Reactive dyes form a covalent bond with the fiber, resulting in high wash fastness. The dyeing process is typically carried out in an acidic bath.
Experimental Protocol: Dyeing of Wool with this compound
This protocol is a generalized procedure based on common practices for reactive dyes.
Materials:
-
This compound
-
Wool fabric
-
Acetic acid (for pH adjustment)
-
Sodium sulfate (leveling agent)
-
Washing-off agent
-
Laboratory dyeing machine or water bath with stirrer
-
pH meter
-
Spectrophotometer (for color measurement)
Procedure:
-
Preparation of the Dyebath:
-
Prepare a stock solution of this compound.
-
Fill the dyeing vessel with water and add the required amount of dye stock solution.
-
Add sodium sulfate as a leveling agent.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Immerse the wetted wool fabric in the dyebath.
-
Gradually raise the temperature of the dyebath to 90-100°C over 30-45 minutes.
-
Maintain this temperature for 60-90 minutes, ensuring continuous agitation.
-
-
Fixation:
-
The covalent bonding of the dye to the fiber occurs at this elevated temperature.
-
-
Washing-off:
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Perform a washing-off step with a suitable detergent at 60-70°C to remove any unfixed dye.
-
Rinse again with cold water and dry the fabric.
-
Workflow for Textile Dyeing:
Application in Fundamental Research: A Fluorescent Marker
In a research context, this compound is categorized as a fluorescent dye. Such dyes are instrumental in various biological experiments for visualizing cellular structures, tracking biomolecules, and assessing cell viability.
General Experimental Protocol: Fluorescent Staining of Cells
This is a generalized protocol for using a fluorescent dye like this compound for cell staining. Specific concentrations and incubation times would need to be optimized for different cell types and applications.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in microplates
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired working concentration in cell culture medium or PBS.
-
-
Cell Staining:
-
Wash the cultured cells with PBS to remove any residual medium.
-
Incubate the cells with the this compound staining solution for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Protect the cells from light during incubation.
-
-
Washing:
-
Remove the staining solution and wash the cells several times with PBS to remove any unbound dye.
-
-
Visualization:
-
Mount the coverslips on microscope slides or view the microplates directly using a fluorescence microscope with the appropriate filter set for the excitation and emission wavelengths of this compound.
-
Logical Workflow for Cellular Staining and Visualization:
Environmental and Toxicological Profile
As a synthetic azo dye, this compound has been the subject of environmental research, primarily focusing on its removal from textile effluents. Azo dyes can be of environmental concern due to their persistence and potential for the formation of harmful aromatic amines.
Toxicological Data Summary
The Material Safety Data Sheet (MSDS) for this compound provides some toxicological information.
| Endpoint | Result | Reference |
| Oral LD50 (Rat) | > 2000 mg/kg (Slightly toxic) | |
| Eye Irritation (Rabbit) | Non-irritant | |
| Sensitization | May cause sensitization by inhalation and skin contact |
Status in Drug Development and Signaling Pathway Research
A thorough review of the scientific literature reveals a lack of studies investigating this compound as a modulator of specific biological signaling pathways or as a candidate for drug development. Its chemical structure as a reactive dye is optimized for binding to fibers rather than for specific interactions with biological targets such as enzymes or receptors. Therefore, for researchers in drug development, its utility is likely limited to its role as a fluorescent stain for visualization purposes, rather than as a bioactive compound for therapeutic research.
Conclusion
This compound is a well-established reactive azo dye with primary applications in the textile industry and as a fluorescent marker in biological research. While it is a useful tool for visualization, there is currently no evidence to suggest its application as a modulator of cellular signaling or as a pharmacological agent. Researchers in drug development should be aware of its established uses and the current limitations of its application in their field. Further research would be necessary to explore any potential bioactivities beyond its function as a dye.
References
Methodological & Application
Application Notes and Protocols for Lanasol Yellow 4G: A General Overview and Hypothetical Protocol for Cell Culture Staining
Introduction
Lanasol Yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39. It is described as a multifunctional dye with applications in various fields, including the textile industry.[1][2][3] While its use as a fluorescent dye in biological experiments is mentioned, specific applications and protocols for cell culture staining are not well-documented in the available literature. This document provides a summary of its known properties and a hypothetical protocol for its use in cell staining, intended to serve as a starting point for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 70247-70-0 | |
| Molecular Formula | C19H12BrCl2N5Na2O8S2 | |
| Molecular Weight | 699.25 g/mol | |
| Appearance | Yellow Powder | |
| Absorbance Peak | ~400 nm | |
| Classification | Azo Dye, Fluorescent Dye |
Hypothetical Protocol for Staining Adherent Cell Cultures
This protocol is a general guideline for using a fluorescent dye to stain adherent cells and has not been specifically validated for this compound. Optimization of dye concentration, incubation time, and washing steps is critical.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or distilled water for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Formaldehyde or other fixative (optional)
-
Mounting medium (optional)
3.2. Experimental Workflow
Caption: Generalized workflow for fluorescent staining of adherent cells.
3.3. Detailed Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent like DMSO or distilled water. Store the stock solution protected from light at -20°C.
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a working concentration in pre-warmed PBS or cell culture medium. A starting concentration range of 1-10 µg/mL is recommended for initial optimization.
-
Staining: a. Aspirate the cell culture medium from the cells. b. Gently wash the cells twice with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time needs to be determined empirically.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Imaging:
-
For live-cell imaging: Add fresh pre-warmed PBS or cell culture medium to the cells and image immediately using a fluorescence microscope with appropriate filter sets for a yellow fluorophore (excitation and emission maxima will need to be determined).
-
For fixed-cell imaging: a. After washing, fix the cells with a suitable fixative (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature). b. Wash the cells twice with PBS. c. Mount the coverslips onto glass slides using an appropriate mounting medium. d. Image the stained cells using a fluorescence microscope.
-
Safety and Toxicity Information
The available Material Safety Data Sheet (MSDS) indicates that this compound may cause sensitization by inhalation and skin contact. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. A summary of the available toxicity data is presented in Table 2.
| Toxicity Metric | Value | Organism | Reference |
| Oral LD50 | > 2000 mg/kg | Rat | |
| Eye Irritation | Non-irritant | Rabbit | |
| Sensitization | May cause sensitization by inhalation and skin contact | N/A |
Conclusion
This compound is a fluorescent dye with limited documented use in cell biology applications. The provided protocol is a generalized template and should be adapted and rigorously validated for any specific experimental needs. Researchers should perform dose-response and time-course experiments to determine the optimal staining conditions and assess the potential cytotoxicity of this compound for their specific cell type. Due to the lack of specific data, caution is advised when using this dye in biological applications.
References
Application Notes: Lanasol Yellow 4G for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanasol Yellow 4G is a reactive azo dye traditionally used in the textile industry.[1] Its chemical structure contains a vinyl sulfone group, a reactive moiety known to form stable, covalent bonds with nucleophilic groups such as the amine (e.g., lysine residues) and thiol (e.g., cysteine residues) side chains of proteins.[2][3] This reactivity presents a potential application for this compound as a fluorescent probe for labeling proteins and other biomolecules in biological research, particularly in fluorescence microscopy. While primarily known as a chromophore, its potential as a fluorophore warrants investigation for cellular imaging applications.
This document provides detailed (but largely hypothetical, due to a lack of published data) application notes and protocols for the use of this compound in fluorescence microscopy. The provided experimental procedures are based on established methods for similar reactive fluorescent dyes and should be considered as a starting point for developing and optimizing specific imaging assays.
Photophysical Properties (Hypothetical)
Due to the limited availability of published data on the specific photophysical properties of this compound in a biological context, the following table presents hypothetical but plausible values. These would need to be experimentally determined. One study has noted an absorbance peak at 400 nm.[4] Azo dyes are often weakly fluorescent; however, for the purpose of this application note, we will assume a modest quantum yield.[2]
| Parameter | Hypothetical Value | Notes |
| Maximum Excitation Wavelength (λex) | ~405 nm | Based on the observed absorbance peak at 400 nm. |
| Maximum Emission Wavelength (λem) | ~520 nm | Estimated based on the "yellow" color of the dye. |
| Molar Absorptivity (ε) | >25,000 M⁻¹cm⁻¹ | Typical for azo dyes. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | A modest quantum yield is assumed. |
| Photostability | Moderate | Photostability would need to be assessed experimentally. |
Proposed Applications in Fluorescence Microscopy
The reactive nature of this compound suggests its utility in a variety of fluorescence microscopy applications:
-
Immunofluorescence (IF): this compound can be conjugated to primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells.
-
Protein Labeling and Tracking: Purified proteins can be labeled with this compound and introduced into cells to study their dynamics and interactions.
-
Cellular Staining: The dye could potentially be used as a general protein stain to visualize cellular architecture.
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol describes the covalent labeling of an antibody with this compound.
Materials:
-
Antibody solution (e.g., IgG) at 1-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Dialysis tubing (10-14 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add a 10- to 20-fold molar excess of the dissolved this compound.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Separate the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, dialyze the reaction mixture against PBS at 4°C overnight with several buffer changes.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~405 nm (for this compound).
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Protocol for Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a this compound-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody specific to the target protein.
-
This compound-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate cells with the this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate cells with DAPI for 5 minutes.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound (e.g., excitation ~405 nm, emission ~520 nm).
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence using this compound.
Hypothetical Signaling Pathway: EGFR Activation
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often studied using fluorescence microscopy.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient antibody conjugation. | Optimize the dye-to-antibody ratio and reaction conditions. |
| Low primary antibody concentration. | Increase the concentration of the primary antibody. | |
| Photobleaching. | Use an antifade mounting medium and minimize light exposure. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent. |
| Secondary antibody is non-specific. | Perform a control with only the secondary antibody. | |
| Excess unbound dye. | Ensure thorough purification of the conjugated antibody. | |
| Non-specific Staining | Primary antibody is not specific. | Validate the primary antibody with appropriate controls (e.g., knockout cells). |
| Dye aggregation. | Centrifuge the dye stock solution before use. |
Disclaimer: The application of this compound in fluorescence microscopy is not well-documented in scientific literature. The protocols and data presented here are based on the chemical properties of the dye and general principles of fluorescence microscopy and should be considered hypothetical. Researchers should perform thorough validation and optimization for their specific applications.
References
Application Notes and Protocols for Lanasol Yellow 4G in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanasol Yellow 4G is a reactive azo dye containing an α-bromoacrylamide functional group.[1] This reactive group readily forms covalent bonds with primary amines on proteins.[2] In the context of flow cytometry, this property allows this compound to be used as a fixable viability dye for the discrimination of live and dead cells. The principle of this application lies in the differential permeability of the cell membrane. Live cells, with their intact membranes, will only be stained on their surface proteins, resulting in a dim signal. In contrast, dead cells have compromised membranes that allow the dye to permeate and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[2][3] The covalent nature of the dye-protein bond ensures that the fluorescence is retained even after fixation and permeabilization steps, making it compatible with protocols that involve intracellular staining.[2]
These application notes provide a comprehensive guide for the use of this compound as a fixable viability stain in flow cytometry, including detailed protocols, data interpretation, and workflow visualizations.
Principle of Viability Staining with this compound
The core principle of using this compound for live/dead cell discrimination is based on the integrity of the cell membrane.
-
Live Cells: The cell membrane is intact, preventing the entry of this compound into the cytoplasm. The dye can only react with amines on the cell surface proteins, resulting in low-level fluorescence.
-
Dead Cells: The cell membrane is compromised, allowing this compound to freely enter the cell. The dye then reacts with the abundant amine groups on intracellular proteins, resulting in a high level of fluorescence.
This differential staining allows for the clear separation of live and dead cell populations in a flow cytometry experiment.
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
The molecular weight of this compound is 699.25 g/mol .
-
To prepare a 1 mM stock solution, dissolve 0.7 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
B. Cell Preparation
-
Harvest cells and wash once with protein-free Phosphate-Buffered Saline (PBS) to remove any free amines from the culture medium that could react with the dye.
-
Resuspend the cell pellet in protein-free PBS.
-
Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells/mL. It is crucial to perform the staining in a protein-free buffer as the dye will react with any primary amines present.
C. Staining Protocol
-
Add the this compound stock solution to the cell suspension at a pre-determined optimal concentration (see Section D for dye titration).
-
Vortex the tube gently and immediately.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation on ice can help to slow down the internalization of the dye in cells that are in the early stages of apoptosis.
-
Wash the cells twice with 2-3 mL of a complete staining buffer (e.g., PBS with 2% Fetal Bovine Serum). The protein in the wash buffer will quench any unreacted dye.
-
Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
The cells are now ready for subsequent antibody staining, fixation, and permeabilization if required.
D. Dye Titration to Determine Optimal Concentration
Before the first use, it is critical to determine the optimal concentration of this compound. This is achieved by staining a known mixture of live and dead cells with a range of dye concentrations.
-
Prepare a 1:1 mixture of live cells and heat-killed cells (e.g., incubate at 65°C for 5-10 minutes).
-
Set up a series of tubes, each containing 1 x 10^6 cells from the mixed population in 1 mL of protein-free PBS.
-
Add the this compound stock solution to achieve a range of final concentrations (a suggested starting range is 0.1 µM to 10 µM).
-
Follow the staining protocol as described in Section C.
-
Acquire the data on a flow cytometer.
-
The optimal concentration is the one that provides the best separation between the live and dead cell populations with minimal fluorescence in the live population.
Data Presentation
The results of a typical dye titration experiment can be summarized in a table to facilitate the determination of the optimal staining concentration.
| This compound Concentration (µM) | Live Population Mean Fluorescence Intensity (MFI) | Dead Population Mean Fluorescence Intensity (MFI) | Staining Index (SI) = (MFI_Dead - MFI_Live) / (2 * SD_Live) |
| 0 (Unstained) | 150 | 200 | N/A |
| 0.1 | 300 | 5,000 | 23.5 |
| 0.5 | 450 | 25,000 | 81.8 |
| 1.0 | 550 | 80,000 | 144.5 |
| 2.0 | 800 | 85,000 | 105.3 |
| 5.0 | 1,500 | 90,000 | 59.0 |
| 10.0 | 3,000 | 95,000 | 30.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must perform their own titration experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a flow cytometry experiment incorporating this compound for viability staining.
Conclusion
This compound, as a reactive dye, holds significant potential for use as a fixable viability stain in flow cytometry. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this dye into their experimental workflows. As with any new reagent, it is imperative to perform initial validation and optimization, particularly the dye titration, to ensure accurate and reproducible results. By effectively excluding dead cells from the analysis, the use of this compound can significantly improve the quality and reliability of flow cytometry data.
References
Lanasol Yellow 4G: A Novel Avenue for Biomolecule Tracking in Live Cells
Application Note
Introduction
Lanasol Yellow 4G, a reactive fluorescent dye, presents a promising tool for the dynamic tracking of biomolecules within living cells. Its inherent reactivity allows for stable, covalent labeling of proteins and other amine-containing biomolecules, enabling long-term visualization and analysis of their localization, trafficking, and interactions. This document provides detailed protocols for the application of this compound in live-cell imaging, offering researchers a versatile method to investigate complex cellular processes.
Properties of this compound
This compound, also known as Reactive Yellow 39, is characterized by its vibrant yellow fluorescence and its reactive functional group that readily forms covalent bonds with primary amines on biomolecules.[1][2][3] This ensures a stable and permanent tag, minimizing dye dissociation and enabling extended imaging periods without significant signal loss.
| Property | Value | Reference |
| Synonyms | Reactive Yellow 39, C.I. 18976 | [1] |
| Molecular Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | [4] |
| Molecular Weight | 678.3 g/mol | |
| Appearance | Yellow Powder | |
| Solubility | Water Soluble |
Principle of Application
The utility of this compound in live-cell imaging stems from its ability to act as a fluorescent reporter. The dye can be conjugated to a biomolecule of interest in vitro prior to its introduction into cells, or in some cases, can be used to label cellular components directly. Once labeled, the fluorescence of this compound allows for the real-time visualization of the biomolecule's behavior within the cellular environment using fluorescence microscopy.
Experimental Protocols
Protocol 1: In Vitro Labeling of Proteins with this compound for Microinjection
This protocol describes the process of labeling a purified protein with this compound for subsequent introduction into live cells via microinjection.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Microinjection system
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., Tris).
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Removal of Unconjugated Dye: Separate the labeled protein from the free dye using a size-exclusion chromatography column. Elute with a suitable buffer for the protein.
-
Concentration and Quantification: Concentrate the labeled protein and determine the final concentration and degree of labeling using spectrophotometry.
-
Microinjection: Microinject the labeled protein into the cytoplasm or nucleus of live cells using standard microinjection techniques.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.
Protocol 2: General Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining Solution Preparation: Prepare a 1-10 µM working solution of this compound in pre-warmed cell culture medium.
-
Staining: Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium and image the cells immediately using a fluorescence microscope.
Visualizations
Experimental Workflow for Protein Labeling and Tracking
Caption: Workflow for labeling a protein with this compound and tracking it in live cells.
Hypothetical Signaling Pathway Visualization
Caption: Tracking a labeled growth factor to visualize its interaction with cell surface receptors.
Conclusion
This compound offers a valuable addition to the molecular toolkit for live-cell imaging. Its reactive nature allows for stable labeling of biomolecules, enabling researchers to perform long-term tracking experiments and gain deeper insights into dynamic cellular processes. The protocols provided herein serve as a starting point for the application of this versatile fluorescent dye in a wide range of biological investigations.
References
Application Notes for the Experimental Dyeing of Textiles with Lanasol Yellow 4G
Introduction
Lanasol Yellow 4G (C.I. Reactive Yellow 39) is a reactive dye belonging to the α-bromoacrylamide class, specifically designed for dyeing protein fibers such as wool and silk.[1][2] These dyes form covalent bonds with the amino groups in the fiber, resulting in excellent wet fastness properties.[2] this compound produces a brilliant, greenish-yellow shade and is a key component of the Lanasol trichromatic system (along with Lanasol Red 6G and Lanasol Blue 3G) for achieving a wide gamut of colors. This document provides a detailed experimental protocol for the application of this compound in a laboratory setting, aimed at researchers and scientists in the field of textile chemistry and drug development where precise and reproducible dyeing is required.
Principle of Dyeing
The dyeing process with Lanasol reactive dyes involves three main stages:
-
Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath under controlled pH and temperature conditions. This stage is influenced by the addition of electrolytes and leveling agents.
-
Fixation: A covalent bond is formed between the reactive group of the dye and the functional groups of the fiber. This reaction is typically promoted by an increase in temperature and a shift in pH to alkaline conditions.
-
Washing-off: Unfixed dye is removed from the fiber surface to ensure optimal fastness properties and to prevent bleeding.
Safety Precautions
This compound is a yellow powder with no odor.[3] As with all reactive dyes, care should be taken to avoid inhalation of the dye powder and contact with skin and eyes.[3] It may cause sensitization by inhalation and skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the dye powder. All procedures should be carried out in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for dyeing wool fabric with this compound.
Materials and Equipment
-
Textile Substrate: 100% wool fabric (pre-scoured and weighed)
-
Dye: this compound (C.I. Reactive Yellow 39)
-
Auxiliary Chemicals:
-
Albegal B (Leveling agent)
-
Acetic Acid (80%)
-
Ammonium Sulfate
-
Ammonium Hydroxide (0.88M) or Soda Ash
-
Hostapal NIN or a similar non-ionic detergent (for washing-off)
-
-
Equipment:
-
Laboratory dyeing machine (e.g., Mathis IR lab dyeing machine) or a temperature-controlled water bath with beakers
-
pH meter
-
Magnetic stirrer and stir bars
-
Graduated cylinders and pipettes
-
Balance (accurate to 0.001g)
-
Beakers and flasks
-
Squeeze bottle with distilled water
-
Grey scale for assessing staining and change in color
-
Dyeing Procedure
The following protocol is based on a 1% on mass of fiber (o.m.f.) dyeing. Adjustments to dye and auxiliary concentrations may be required for different depths of shade.
-
Pre-treatment:
-
The wool fabric should be pre-wetted by soaking in a solution containing 2 g/L of a non-ionic wetting agent (e.g., Invadine O) at 40°C for 30 minutes.
-
Rinse the fabric thoroughly with distilled water and gently squeeze to remove excess water.
-
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio to 10:1. For example, for 10 grams of wool, the total volume of the dyebath will be 100 mL.
-
To a beaker, add the required volume of distilled water.
-
Add the following auxiliaries to the dyebath in the given order, ensuring each is dissolved before adding the next:
-
2.0% o.m.f. Albegal B (leveling agent)
-
Sufficient acetic acid to achieve an initial pH of 5.5.
-
-
In a separate beaker, accurately weigh the this compound dye (e.g., 0.1 g for a 1% o.m.f. dyeing of 10 g of wool).
-
Make a paste of the dye with a small amount of cold water and then dissolve it by adding hot water (not exceeding 60°C).
-
Add the dissolved dye solution to the dyebath.
-
-
Dyeing Cycle:
-
Place the pre-wetted wool fabric into the dyebath at 50°C.
-
Raise the temperature to 70°C at a rate of 1°C per minute.
-
Hold the temperature at 70°C for 20 minutes.
-
Raise the temperature to 98°C at a rate of 1°C per minute.
-
Maintain the temperature at 98°C for 60 minutes.
-
Cool the dyebath to 80°C at a rate of 1°C per minute.
-
-
Fixation:
-
At 80°C, add 1% o.m.f. ammonium hydroxide (0.88M) to the dyebath to raise the pH to approximately 8.5.
-
Maintain the dyebath at 80°C for 20 minutes to allow for dye fixation.
-
-
Rinsing and Washing-off:
-
Cool the dyebath to 30°C.
-
Remove the dyed fabric and rinse it thoroughly with cold distilled water.
-
Prepare a washing-off bath containing 1.0 g/L of a non-ionic detergent (e.g., Hostapal NIN) at 60°C.
-
Wash the dyed fabric in this bath for 20 minutes.
-
Repeat the washing-off process until no more unfixed dye is observed in the bath.
-
Give the fabric a final rinse with distilled water.
-
-
Drying:
-
Gently squeeze the fabric by hand and allow it to air-dry overnight.
-
Data Presentation
The following tables summarize the key parameters of the dyeing process and the expected performance characteristics of this compound.
Table 1: Experimental Dyeing Parameters
| Parameter | Value | Reference |
| Dye | This compound | |
| Substrate | 100% Wool | |
| Liquor Ratio | 10:1 | |
| Dye Concentration | 0.5%, 1.0%, 2.0% (o.m.f.) | |
| Leveling Agent | 2.0% (o.m.f.) Albegal B | |
| Initial pH | 5.5 (adjusted with acetic acid) | |
| Fixation pH | ~8.5 (adjusted with ammonium hydroxide) | |
| Dyeing Temperature Profile | 50°C -> 70°C (1°C/min), hold 20 min -> 98°C (1°C/min), hold 60 min | |
| Fixation Temperature & Time | 80°C for 20 minutes | |
| Washing-off | 1.0 g/L non-ionic detergent at 60°C for 20 min |
Table 2: Fastness Properties of this compound (C.I. Reactive Yellow 39)
| Fastness Property | Rating | Standard |
| Light Fastness | 6 | ISO |
| Perspiration Fastness (Fading) | 4 (red) | ISO |
| Perspiration Fastness (Staining) | 5 | ISO |
| Soaping (Fading) | - | - |
| Soaping (Staining) | - | - |
| Oxygen Bleaching | - | - |
Note: The fastness data is for C.I. Reactive Yellow 39 on wool. The specific test conditions for soaping and oxygen bleaching were not available in the searched documents.
Mandatory Visualization
Experimental Workflow for this compound Dyeing
Caption: Experimental workflow for dyeing wool with this compound.
References
Lanasol Yellow 4G as a fluorescent probe for cellular imaging
Introduction
Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive azo dye.[1] Its primary application is in the textile industry for dyeing wool and silk.[1] The dye contains an α-bromoacrylamido reactive group, which allows it to form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls found in proteins.[2] While it is classified as a fluorescent dye by some commercial suppliers, its potential as a fluorescent probe for cellular imaging has not been thoroughly investigated in peer-reviewed literature. These notes aim to provide researchers with a starting point for evaluating this compound for such applications.
Physicochemical and Spectral Properties
Quantitative photophysical data for this compound is largely unavailable in the scientific literature. The following table summarizes the known properties. Researchers should experimentally determine the fluorescence excitation and emission spectra, quantum yield, and photostability before use.
| Property | Value | Reference |
| Synonyms | C.I. Reactive Yellow 39 | [3] |
| Molecular Formula | C19H12BrCl2N5Na2O8S2 | [1] |
| Molecular Weight | 699.25 g/mol | |
| Appearance | Green-light yellow powder | |
| Solubility | Good in water | |
| Absorbance Maximum (λmax) | ~400 nm | |
| Fluorescence Excitation (λex) | Not Reported | |
| Fluorescence Emission (λem) | Not Reported | |
| Quantum Yield (Φ) | Not Reported | |
| Molar Extinction Coefficient (ε) | Not Reported |
General Protocols for Evaluation in Cellular Imaging
The following are generalized protocols. Optimal conditions for this compound, including concentration, incubation time, and buffer composition, must be determined empirically.
Determining Spectral Properties
Objective: To determine the fluorescence excitation and emission maxima of this compound in a relevant buffer (e.g., PBS).
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a working concentration (e.g., 1-10 µM).
-
Use a spectrofluorometer to scan for the excitation spectrum while monitoring a fixed emission wavelength (e.g., 520 nm).
-
Identify the wavelength of maximum excitation.
-
Use the determined excitation maximum to scan for the emission spectrum.
-
Identify the wavelength of maximum emission.
Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.
Protocol (using a cell viability assay like MTT or PrestoBlue™):
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in a complete cell culture medium (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a period relevant to the planned imaging experiments (e.g., 1, 4, or 24 hours).
-
After incubation, wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability.
General Staining Protocol for Live Cells
Objective: To stain live cells with this compound for fluorescence microscopy.
Protocol:
-
Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Prepare a staining solution of this compound in a serum-free medium or an appropriate buffer at a non-toxic concentration determined from the cytotoxicity assay.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time will need to be determined.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or a complete medium.
-
Add fresh, warm complete medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission spectra.
General Staining Protocol for Fixed Cells
Objective: To stain fixed cells with this compound.
Protocol:
-
Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are desired.
-
Wash the cells three times with PBS.
-
Prepare a staining solution of this compound in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells three to five times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the use of fluorescent probes in cellular imaging.
Caption: Workflow for evaluating a novel fluorescent probe.
Caption: Generic kinase signaling pathway.
Conclusion
This compound is a reactive dye with potential for covalent labeling of biological molecules. However, its utility as a fluorescent probe for cellular imaging remains unproven due to the lack of fundamental data on its fluorescence properties and its effects on cells. The protocols and information provided here serve as a general guide for researchers interested in exploring its potential. Rigorous characterization and validation are essential first steps in this process.
References
Application Notes and Protocols for the Conjugation of Lanasol Yellow 4G to Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of antibodies and proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of target molecules in a wide array of applications, including immunochemistry, flow cytometry, and fluorescence microscopy.[1][2] Lanasol Yellow 4G is a multifunctional fluorescent dye that can be utilized for such labeling purposes.[3][4][5] These application notes provide a detailed protocol for the conjugation of an amine-reactive derivative of this compound (assumed to be a succinimidyl ester, NHS ester) to antibodies and other proteins. The protocol covers the conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.
Principle of Conjugation
The most common strategy for labeling proteins with fluorescent dyes involves the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters. These reactive groups readily couple with primary amines (-NH2) present on the side chains of lysine residues and the N-terminus of the protein to form stable amide bonds. The reaction is pH-dependent, with optimal labeling achieved in a slightly basic buffer (pH 8.0-9.0).
Materials and Equipment
Reagents:
-
Antibody or protein to be labeled (2-10 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive this compound (e.g., NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification resin (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Equipment:
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge
-
Reaction tubes
-
Gel filtration or size-exclusion chromatography column
-
Dialysis equipment
-
pH meter
-
Vortex mixer
-
Pipettes
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody/Protein Solution:
-
The antibody or protein should be at a concentration of 2-10 mg/mL for optimal labeling.
-
The protein must be in an amine-free buffer. If buffers containing Tris or glycine are present, the protein solution must be dialyzed against PBS. Impurities like BSA or gelatin should be removed.
-
-
This compound Solution:
-
Immediately before use, dissolve the amine-reactive this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Note: NHS esters are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Buffer:
-
Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Alternatively, 0.1 M phosphate buffer can be used.
-
Protocol 2: Conjugation of this compound to Antibody/Protein
This protocol is based on a starting amount of 1 mg of antibody.
-
Reaction Setup:
-
In a reaction tube, add the calculated volume of your antibody solution (to equal 1 mg).
-
Add 1/10th of the antibody volume of 1 M sodium bicarbonate conjugation buffer to raise the pH to ~8.3.
-
Calculate the required amount of this compound solution. A molar excess of the dye is needed to drive the reaction. A good starting point is a 10- to 20-fold molar excess of dye to protein.
-
Calculation: (mg of protein / MW of protein) * molar excess of dye * MW of dye = mg of dye needed
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the dissolved this compound to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of the Conjugate
It is crucial to remove any unconjugated dye for accurate characterization and to prevent background in downstream applications.
Method A: Gel Filtration/Size-Exclusion Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Collect the fractions containing the purified conjugate.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette (10K MWCO).
-
Dialyze against a large volume of PBS at 4°C.
-
Perform at least four buffer changes over 24-48 hours to ensure complete removal of the free dye.
Protocol 4: Characterization of the this compound Conjugate
The degree of labeling (DOL), or dye-to-protein ratio (F/P ratio), must be determined to ensure consistency and optimal performance of the conjugate.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
-
If the absorbance is greater than 2.0, dilute the sample with PBS and account for the dilution factor in the calculations.
-
-
Calculation of Degree of Labeling (DOL):
-
Protein Concentration (M): Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the λmax of this compound.
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of this compound at its λmax.
-
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
The optimal DOL for most antibodies is typically between 2 and 10. Over-labeling can lead to protein aggregation and loss of function.
-
Data Presentation
Table 1: Molar Extinction Coefficients and Correction Factors
| Parameter | Value |
| Molar Extinction Coefficient of IgG at 280 nm (ε_protein) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of this compound at λmax (ε_dye) | User Determined |
| λmax of this compound | User Determined |
| Correction Factor (CF) for this compound | User Determined |
Table 2: Example Calculation of Degree of Labeling
| Measurement | Value |
| A280 | User Input |
| A_max | User Input |
| Calculated Protein Concentration (M) | Calculated Value |
| Calculated Dye Concentration (M) | Calculated Value |
| Degree of Labeling (DOL) | Calculated Value |
Visualizations
Caption: Experimental workflow for conjugating this compound to antibodies/proteins.
Caption: Reaction scheme for amine-reactive labeling of proteins.
References
Application Notes and Protocols: Lanasol Yellow 4G in Dye-Sensitized Solar Cell (DSSC) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of Lanasol Yellow 4G, a reactive azo dye, as a photosensitizer in dye-sensitized solar cells (DSSCs). While direct and extensive research on this compound in this specific application is limited in publicly available literature, this guide offers a framework for its evaluation. The following sections detail the known properties of this compound, a generalized experimental protocol for its incorporation into DSSCs, and data presentation templates for recording and comparing performance metrics. This guide is intended to facilitate foundational research into the photovoltaic potential of this dye.
Introduction to this compound
This compound, also known as C.I. Reactive Yellow 39, is a reactive azo dye.[1] Azo dyes are a significant class of organic dyes that have been explored for various applications, including as photosensitizers in DSSCs, due to their strong light absorption properties.[2][3][4] The presence of chromophoric azo groups (–N=N–) is responsible for their color.[5]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | |
| Molecular Weight | 699.25 g/mol | |
| CAS Number | 70247-70-0 | |
| Class | Single Azo Dye | |
| Appearance | Green-light yellow powder | |
| Solubility | Soluble in water (100 g/L at 90 °C) |
Principle of Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells are a type of photoelectrochemical cell that converts visible light into electrical energy. The key components of a DSSC are a photoanode made of a wide-bandgap semiconductor (typically TiO₂), a photosensitizer dye, an electrolyte containing a redox couple (e.g., I⁻/I₃⁻), and a counter electrode.
The operational principle of a DSSC is illustrated in the following diagram:
Figure 1: Working principle of a Dye-Sensitized Solar Cell.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a DSSC using a novel dye such as this compound.
3.1. Materials and Reagents
-
Photoanode: Fluorine-doped Tin Oxide (FTO) coated glass, Titanium dioxide (TiO₂) paste (e.g., P25), Surfactant (e.g., Triton X-100), Acetic acid.
-
Sensitizer: this compound dye, Solvent (e.g., ethanol, acetonitrile, or a mixture).
-
Electrolyte: Iodide/triiodide (I⁻/I₃⁻) redox couple in a suitable solvent (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile).
-
Counter Electrode: FTO coated glass, Platinum (Pt) precursor (e.g., H₂PtCl₆) or carbon paste.
-
Sealing: Thermoplastic sealant (e.g., Surlyn).
3.2. Experimental Workflow
The overall workflow for fabricating and testing a DSSC with this compound is depicted below.
Figure 2: Experimental workflow for DSSC fabrication and testing.
3.3. Detailed Protocols
3.3.1. Photoanode Preparation
-
Clean FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Prepare a TiO₂ paste by grinding TiO₂ powder with a solution of acetic acid and a surfactant.
-
Deposit the TiO₂ paste onto the conductive side of the FTO glass using a technique such as doctor-blading or screen printing to achieve a uniform layer.
-
Sinter the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 450-500 °C) for 30 minutes to ensure good particle necking and adhesion to the FTO.
3.3.2. Dye Sensitization
-
Prepare a dye solution of this compound (e.g., 0.3 to 0.5 mM) in a suitable solvent like absolute ethanol.
-
Immerse the sintered TiO₂ photoanode in the this compound solution and keep it at room temperature for 12-24 hours in a dark environment to allow for dye adsorption onto the TiO₂ surface.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
3.3.3. Counter Electrode Preparation
-
Clean another FTO glass substrate as described in step 3.3.1.
-
Deposit a thin layer of a catalyst, such as a platinum precursor solution (e.g., H₂PtCl₆ in isopropanol), onto the conductive side of the FTO glass.
-
Heat the coated FTO glass at around 400 °C for 20-30 minutes to form a catalytic platinum layer. Alternatively, a carbon-based catalyst can be used.
3.3.4. DSSC Assembly and Electrolyte Injection
-
Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Assemble the cell by placing the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate with gentle pressure to seal the cell.
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of sealant and a coverslip.
3.4. Characterization
-
Current-Voltage (I-V) Measurement: Use a solar simulator under standard AM 1.5 illumination (100 mW/cm²) to measure the I-V characteristics of the fabricated DSSC. From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
Data Presentation
Quantitative data from the characterization of this compound-based DSSCs should be tabulated for clear comparison. Below is a template for presenting such data.
Table 1: Photovoltaic Performance of this compound DSSCs
| Dye Concentration (mM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| e.g., 0.3 | ||||
| e.g., 0.4 | ||||
| e.g., 0.5 | ||||
| Control (e.g., N719 dye) |
Molecular Structure of this compound
The chemical structure of this compound is an important factor in its potential performance as a sensitizer, as it determines its light absorption properties and its ability to bind to the TiO₂ surface.
Figure 3: Conceptual molecular structure of this compound.
Conclusion
References
Application Notes and Protocols for the Analytical Detection of Lanasol Yellow 4G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of Lanasol Yellow 4G (C.I. Reactive Yellow 39), a reactive azo dye. The described methods are applicable for various matrices, including wastewater and textile effluents.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of this compound in aqueous solutions. This technique relies on the principle that the dye absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 396 nm | [1] |
| Alternative λmax for Reactive Yellow Dyes | 410 nm | [2] |
| Linearity Range | Typically 0.5 - 25 mg/L | [3] |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg | [3] |
| Limit of Quantification (LOQ) | 0.04 - 0.12 mg/kg | [3] |
| Recovery | 92 - 97% |
Experimental Protocol
1. Instrument and Reagents:
- Double-beam UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)
- This compound standard
- Deionized water
- Volumetric flasks and pipettes
2. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in a known volume of deionized water. b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.5 to 25 mg/L by serial dilution.
3. Measurement Procedure: a. Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the λmax of this compound. For this compound, the expected λmax is approximately 396 nm. b. Set the instrument to measure absorbance at the determined λmax. c. Use deionized water as a blank to zero the spectrophotometer. d. Measure the absorbance of each calibration standard and the unknown sample(s). e. Construct a calibration curve by plotting the absorbance versus the concentration of the standards. f. Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the calibration curve.
Figure 1: Experimental workflow for UV-Visible spectrophotometric analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices. A reverse-phase C18 column is commonly employed, and detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 1.00 ppm | |
| Limit of Detection (LOD) | 4.54 - 14.3 µg/L | |
| Limit of Quantification (LOQ) | 15.0 - 47.6 µg/L | |
| Recovery | 79.8 - 95.2% | |
| Relative Standard Deviation (RSD) | < 2.5% |
Experimental Protocol
1. Instrumentation and Reagents:
- HPLC system with a gradient pump, autosampler, and UV-Vis or PDA detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- This compound standard
- Acetonitrile (HPLC grade)
- Ammonium acetate or ammonium dihydrogen phosphate (HPLC grade)
- Tetrabutylammonium bromide (ion-pairing agent, optional)
- Formic acid (optional, for pH adjustment)
- Deionized water (HPLC grade)
- Syringe filters (0.45 µm)
2. Sample and Mobile Phase Preparation: a. Sample from Textile: For textile samples, an extraction step is required. This can be achieved by reductive cleavage of the azo bond. A common method involves treating the sample with a solution of SnCl₂ in HCl at an elevated temperature until decolorization. The extract is then neutralized and filtered before injection. b. Mobile Phase A: 50 mM ammonium acetate in deionized water. c. Mobile Phase B: Acetonitrile. d. Filter all mobile phases through a 0.45 µm filter and degas before use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- Detector Wavelength: 396 nm (or scan for optimal wavelength with PDA)
- Gradient Elution:
- 0-15 min: 5% to 45% B
- 15-20 min: Hold at 45% B
- 20-21 min: 45% to 5% B
- 21-25 min: Hold at 5% B (re-equilibration)
4. Analysis: a. Prepare a series of this compound standard solutions in the mobile phase. b. Inject the standards to construct a calibration curve. c. Inject the prepared sample solution. d. Identify the this compound peak based on its retention time compared to the standard. e. Quantify the concentration using the calibration curve.
Figure 2: Experimental workflow for HPLC analysis.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of electroactive compounds like this compound. This method is based on the oxidation or reduction of the dye at the surface of a modified electrode. While a specific protocol for this compound is not widely established, a general procedure can be adapted from methods used for other reactive dyes.
Quantitative Data Summary (for similar azo dyes)
| Parameter | Value | Reference |
| Linear Range | 0.1 - 20.0 µM | |
| Limit of Detection (LOD) | 0.025 - 0.1 µM | |
| Recovery | 96.0 - 98.3% |
Experimental Protocol (General)
1. Instrumentation and Reagents:
- Potentiostat/Galvanostat with a three-electrode cell
- Working Electrode: Glassy Carbon Electrode (GCE)
- Reference Electrode: Ag/AgCl
- Counter Electrode: Platinum wire
- Modifying material (e.g., multi-walled carbon nanotubes, graphene oxide)
- Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
- This compound standard
- Deionized water
2. Electrode Modification (Example with Carbon Nanotubes): a. Polish the GCE with alumina slurry, then sonicate in deionized water and ethanol. b. Disperse a small amount of carbon nanotubes in a solvent (e.g., DMF) by sonication. c. Drop-cast a few microliters of the dispersion onto the GCE surface and let it dry.
3. Measurement Procedure: a. Place the three electrodes in the electrochemical cell containing the supporting electrolyte. b. Add a known concentration of this compound to the cell. c. Record the electrochemical response using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). Scan a potential range where the dye is expected to be electroactive (a preliminary scan is recommended to determine the oxidation/reduction potential). d. A peak in the voltammogram will correspond to the oxidation or reduction of the dye. e. To quantify, create a calibration curve by measuring the peak current at different concentrations of this compound. f. Determine the concentration of the unknown sample by measuring its peak current and using the calibration curve.
Figure 3: General workflow for electrochemical analysis.
References
- 1. Electrochemical Sensor for Detection and Degradation Studies of Ethyl Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Lanasol Yellow 4G using UV-Vis Spectroscopy
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of Lanasol Yellow 4G, a reactive azo dye, using UV-Visible (UV-Vis) spectroscopy. The method described herein is fundamental for researchers, scientists, and professionals in drug development and textile industries for quality control, formulation analysis, and degradation studies. This document outlines the instrumental parameters, preparation of standard solutions, and the procedure for determining the concentration of this compound in aqueous solutions.
Introduction
This compound is a reactive dye widely used in the textile industry.[1] Accurate and precise quantification of this dye is crucial for monitoring dyeing processes, assessing effluent treatment efficacy, and in the development of dye-based applications. UV-Vis spectroscopy offers a rapid, simple, and non-destructive method for the quantitative analysis of chromophoric compounds like this compound. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This application note details the procedure for creating a calibration curve and subsequently determining the concentration of an unknown sample of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | [2] |
| Molecular Weight | 678.3 g/mol | [2] |
| CAS Number | 70247-70-0 | [2] |
| Appearance | Yellow Powder | |
| Maximum Absorbance (λmax) | ~400 nm |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocol
Instrumentation and Materials
-
Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the range of 300-600 nm.
-
Cuvettes: 1 cm path length quartz or polystyrene cuvettes.
-
Analytical Balance: For accurate weighing of the this compound powder.
-
Volumetric Flasks: Grade A, various sizes (e.g., 100 mL, 50 mL, 25 mL, 10 mL).
-
Pipettes: Grade A, various sizes.
-
This compound: Analytical standard.
-
Solvent: Deionized or distilled water.
Preparation of Stock Solution (e.g., 100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask and sonicate or swirl gently until the dye is completely dissolved.
-
Bring the solution to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity. This is the stock solution.
Preparation of Standard Solutions
Prepare a series of standard solutions by diluting the stock solution. An example set of standards is provided in Table 2.
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 2.0 | 2.0 | 100 |
| 2 | 4.0 | 4.0 | 100 |
| 3 | 6.0 | 6.0 | 100 |
| 4 | 8.0 | 8.0 | 100 |
| 5 | 10.0 | 10.0 | 100 |
Table 2: Example Preparation of Standard Solutions
UV-Vis Spectroscopic Analysis
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range to scan from 600 nm to 300 nm.
-
Use deionized water as the blank to zero the instrument.
-
Record the absorbance spectrum of the highest concentration standard solution to determine the wavelength of maximum absorbance (λmax). Published data suggests this will be around 400 nm.
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of each standard solution and the unknown sample solution.
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions (y-axis) against their corresponding concentrations (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the absorbance, 'm' is the slope (related to the molar absorptivity), 'x' is the concentration, and 'c' is the y-intercept (which should be close to zero).
-
The coefficient of determination (R²) should be close to 1 (typically > 0.995) for a good linear fit.
-
Determine the concentration of the unknown sample by measuring its absorbance and calculating the concentration using the equation from the linear regression.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound using UV-Vis spectroscopy.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a straightforward and reliable method for the quantitative determination of this compound using UV-Vis spectroscopy. By following the detailed protocol for preparing standard solutions and constructing a calibration curve, researchers can accurately measure the concentration of this dye in various aqueous samples. This method is adaptable for different concentration ranges by adjusting the concentrations of the standard solutions.
References
Lanasol Yellow 4G: Absence of Established Applications in Tissue Pathology
Despite being a multifunctional reactive dye, a comprehensive review of scientific literature reveals no established applications or protocols for the use of Lanasol Yellow 4G in the field of tissue pathology. While broadly categorized as a tool for biological experiments, its practical use as a histological or histopathological stain is not documented in academic research.
This compound, also known as C.I. Reactive Yellow 39, is primarily recognized for its application in the textile industry for dyeing wool and silk fibers.[1] Its chemical properties, including its reactive nature, are tailored for forming covalent bonds with these proteinaceous fibers, resulting in excellent color fastness.[1]
While commercial suppliers may list "studying tissue pathology" among the potential applications of dyes in general, there is a significant lack of specific evidence to support the use of this compound for this purpose.[2][3][4] Extensive searches of scientific databases and academic publications have yielded no studies, protocols, or quantitative data related to its efficacy, specificity, or mechanism of action in staining biological tissues for microscopic analysis. Furthermore, no information is available regarding its potential fluorescent properties in a biological context.
Chemical and Physical Properties of this compound
To provide a comprehensive overview for researchers, the known chemical and physical properties of this compound are summarized in the table below. This information is derived from chemical databases and supplier information.
| Property | Value |
| Chemical Name | disodium 4-[4-[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate |
| C.I. Name | Reactive Yellow 39 |
| CAS Number | 70247-70-0 |
| Molecular Formula | C19H12BrCl2N5Na2O8S2 |
| Molecular Weight | 699.25 g/mol |
Established Alternatives for Tissue Pathology
For researchers, scientists, and drug development professionals seeking to visualize and quantify components within tissue sections, particularly connective tissues like collagen, several well-established and thoroughly documented staining methods are available. A prominent example is Picrosirius Red , a highly specific stain for collagen that, when viewed under polarized light, can help differentiate between different collagen types based on their birefringence.
The workflow for a typical histological staining procedure is outlined below. This general workflow is applicable to many common histological stains, though specific incubation times and reagents will vary depending on the chosen protocol.
Logical Relationship for Selecting a Histological Stain
The decision-making process for selecting an appropriate histological stain involves considering the target of interest and the desired information. The following diagram illustrates a simplified logical relationship for this process.
References
Troubleshooting & Optimization
Technical Support Center: Lanasol Yellow 4G Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Lanasol Yellow 4G for staining applications. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used in a research context?
This compound, also known as C.I. Reactive Yellow 39, is a reactive azo dye.[1] While traditionally used in the textile industry for dyeing wool and silk, its reactive nature allows it to form covalent bonds with proteins.[2][3][4][5] This property makes it a potential tool for visualizing proteins in electrophoresis gels (e.g., SDS-PAGE). It is a multifunctional dye that can be used in various biological experiments to observe and analyze cell structures, track biomolecules, and detect proteins.
Q2: What is the principle behind this compound staining?
This compound is a reactive dye, meaning it forms a stable, covalent bond with functional groups on proteins, such as amines and thiols. This is in contrast to non-covalent stains like Coomassie Blue. The staining procedure typically involves a fixation step to immobilize the proteins in the gel matrix, followed by incubation with the dye under specific pH and temperature conditions to facilitate the chemical reaction. A final destaining step removes unbound dye, revealing the stained protein bands.
Q3: Are there any safety precautions I should take when handling this compound?
Yes, it is important to handle this compound with care. According to the Material Safety Data Sheet (MSDS), it is a yellow powder with no odor. It may cause sensitization by inhalation and skin contact. Therefore, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, overalls, and safety glasses. Avoid inhaling the dust by using a suitable respirator or working in a downdraft weighing booth. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If swallowed, wash out the mouth with water and drink plenty of water.
Experimental Protocols & Data
Recommended Staining Protocol for Polyacrylamide Gels
This protocol is a suggested starting point, adapted from general principles of reactive dye and protein staining, as specific protocols for this compound in this application are not widely published. Optimization may be required for your specific application.
Solutions Required:
-
Fixing Solution: 40% ethanol, 10% acetic acid in deionized water
-
Staining Solution: 0.1% (w/v) this compound in deionized water. Adjust pH to 5.0-6.0 with acetic acid.
-
Destaining Solution: 10% ethanol, 5% acetic acid in deionized water
Protocol Steps:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour. For thicker gels, extend the fixation time. This step is crucial to prevent the diffusion of proteins.
-
Washing: Briefly wash the gel with deionized water (2-3 times for 5 minutes each) to remove the fixing solution.
-
Staining: Immerse the gel in the Staining Solution. Incubate at 60-70°C for 20-30 minutes with gentle agitation. The elevated temperature facilitates the covalent reaction between the dye and the proteins.
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate at room temperature. Change the destaining solution every 30 minutes until the background is clear and the protein bands are well-defined.
-
Imaging: The gel can be visualized under white light. This compound has a reported absorbance maximum at 400 nm, which may be useful for densitometric analysis.
Key Staining Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.05 - 0.2% (w/v) | Higher concentrations may lead to increased background. |
| pH of Staining Solution | 5.0 - 6.0 | An acidic pH is generally optimal for this type of reactive dye. |
| Staining Temperature | 50 - 75°C | Elevated temperatures can increase the reaction rate but may also increase background if not optimized. |
| Staining Time | 15 - 45 minutes | Longer incubation times may be needed for lower abundance proteins. |
| Fixation Time | Minimum 1 hour | Crucial for preventing band diffusion. Can be done overnight. |
Troubleshooting Guide
This section addresses common problems you might encounter when using this compound for protein staining.
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Insufficient protein loaded | Increase the amount of protein loaded onto the gel. Use a positive control with a known protein concentration. |
| Inefficient staining reaction | Ensure the pH of the staining solution is within the optimal range (5.0-6.0). Increase the staining temperature or time. |
| Improper fixation | Ensure the gel is properly fixed before staining to prevent protein loss. |
| Staining solution too old | Prepare fresh staining solution. Reactive dyes can lose their reactivity over time once in solution. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Inadequate destaining | Increase the duration of the destaining steps and the volume of destaining solution. Change the destaining solution more frequently. |
| Excessive dye concentration | Reduce the concentration of this compound in the staining solution. |
| Staining temperature too high or time too long | Optimize the staining temperature and time to find the best signal-to-noise ratio. |
| Contaminants in the gel or buffers | Use high-purity reagents and water to prepare gels and buffers. Ensure cleanliness of all equipment. |
Problem 3: Uneven Staining or Speckled Background
| Possible Cause | Recommended Solution |
| Incomplete dissolution of dye powder | Ensure the this compound powder is fully dissolved in the staining solution. Filter the solution if necessary. |
| Precipitation of the dye on the gel | This can occur if the pH is incorrect or if there are contaminants. Ensure correct pH and use clean containers. |
| Gel dried out during staining | Ensure the gel is fully submerged in the solutions throughout the staining and destaining process. |
Visualizations
Caption: Experimental workflow for this compound protein gel staining.
Caption: Troubleshooting decision tree for this compound staining issues.
References
reducing background fluorescence of Lanasol Yellow 4G
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lanasol Yellow 4G in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential causes and solutions to reduce background fluorescence and enhance signal specificity.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background.[1][2] 2. Inadequate Washing: Insufficient washing steps after staining fail to remove unbound dye molecules.[1][3] 3. Suboptimal Blocking: Inadequate blocking of non-specific binding sites on the sample.[1] 4. Autofluorescence: The sample itself may exhibit natural fluorescence. | 1. Optimize Dye Concentration: Perform a concentration titration to determine the optimal signal-to-noise ratio. 2. Increase Washing: Extend the duration and number of washing steps with an appropriate buffer (e.g., PBS). 3. Improve Blocking: Increase the incubation time for the blocking step or try a different blocking agent. 4. Implement Autofluorescence Quenching: Treat the sample with an autofluorescence quenching agent like Sudan Black B or use photobleaching techniques. |
| Non-Specific Staining | 1. Hydrophobic Interactions: The dye may non-specifically adhere to hydrophobic regions of the sample. 2. Ionic Interactions: Electrostatic interactions between the charged dye molecules and the sample. | 1. Increase Detergent in Wash Buffer: Add a low concentration of a non-ionic detergent (e.g., Tween 20) to the wash buffer to reduce hydrophobic interactions. 2. Adjust pH of Buffers: Modify the pH of the staining and washing buffers to minimize ionic interactions. Lanasol dyes are often applied in acidic to neutral conditions in textile dyeing. |
| Signal Instability / Photobleaching | 1. Photochemical Destruction: The fluorophore is susceptible to degradation upon prolonged exposure to excitation light. 2. Presence of Quenchers: Molecular oxygen and other quenching agents in the mounting medium can reduce fluorescence intensity. | 1. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. 2. Use Antifade Mounting Media: Mount the sample in a commercially available antifade reagent to protect the dye from photobleaching. 3. Image Acquisition Optimization: Use a sensitive camera and optimize acquisition settings to minimize the required exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a reactive dye, identified as C.I. Reactive Yellow 39. It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers. It is also described as a multifunctional dye and a fluorescent dye, suggesting its potential application in biological research.
Q2: What are the chemical properties of this compound?
A2: The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C19H14BrCl2N5NaO8S2 |
| Molecular Weight | 678.3 g/mol |
| CAS Number | 70247-70-0 |
| Solubility | Soluble in water. |
Q3: How can I reduce background fluorescence when using this compound?
A3: Reducing background fluorescence involves a multi-step approach:
-
Optimization of Staining Protocol: Titrate the dye concentration to find the lowest effective concentration.
-
Thorough Washing: Implement extensive washing steps after staining to remove unbound dye.
-
Effective Blocking: Use a suitable blocking agent to prevent non-specific binding.
-
Control for Autofluorescence: Assess the autofluorescence of your sample and, if necessary, use a quenching agent.
Q4: What is fluorescence quenching and how can it affect my experiment?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including interactions with other molecules (quenchers) or the formation of non-fluorescent complexes. Common quenchers include molecular oxygen and halide ions. Quenching can lead to a weaker signal and a lower signal-to-noise ratio in your experiments. Using deoxygenated buffers or antifade reagents can help mitigate quenching.
Q5: What is photobleaching and how can I prevent it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. To minimize photobleaching:
-
Reduce the exposure time and intensity of the excitation light.
-
Use antifade mounting media, which often contain free radical scavengers.
-
Image samples promptly after staining.
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
-
Sample Preparation: Prepare your cells or tissue sections according to your standard laboratory procedures (e.g., fixation, permeabilization).
-
Blocking: Incubate the sample in a suitable blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes to minimize non-specific binding.
-
Staining: Prepare a working solution of this compound in a suitable buffer. The optimal concentration should be determined through titration, starting with a range of 1-10 µg/mL. Incubate the sample with the dye solution for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: Wash the sample extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound dye. Perform at least three washes of 5-10 minutes each.
-
Mounting: Mount the sample using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound. Minimize light exposure to prevent photobleaching.
Protocol 2: Protocol for Evaluating and Reducing Background Fluorescence
-
Prepare Control Samples: Include the following controls in your experiment:
-
Unstained Sample: To assess autofluorescence.
-
No Primary Antibody Control (if applicable): To check for non-specific binding of the secondary antibody.
-
Isotype Control (if applicable): To ensure the primary antibody is binding specifically.
-
-
Dye Concentration Titration: Prepare a series of this compound dilutions and stain your samples to determine the concentration that provides the best signal-to-noise ratio.
-
Washing Optimization: Vary the duration and number of washing steps to find the most effective washing protocol for reducing background without significantly diminishing the specific signal.
-
Blocking Agent Comparison: Test different blocking agents (e.g., BSA, normal serum) and incubation times to identify the most effective blocking conditions for your sample type.
-
Autofluorescence Quenching (if necessary): If the unstained sample shows significant fluorescence, treat your stained samples with an autofluorescence quenching solution prior to mounting.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Logical relationships between causes and solutions.
References
photobleaching and stability issues of Lanasol Yellow 4G
This technical support center provides troubleshooting guides and frequently asked questions regarding the photobleaching and stability of Lanasol Yellow 4G (C.I. Reactive Yellow 39). This guide is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a multifunctional reactive azo dye.[1][2] In research, it is used as a fluorescent dye for various applications, including the labeling of biomolecules, visualizing cellular structures, and in tissue pathology.[3][4][5] Its reactive group allows it to form covalent bonds with substrates, which is a desirable feature for stable labeling.
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a loss of fluorescence, which can be a significant problem in experiments that require long-term imaging or quantitative analysis, as it can result in a diminished signal and potentially lead to inaccurate results.
Q3: How susceptible is this compound to photobleaching?
While specific photostability data for this compound in microscopy applications is not extensively documented in peer-reviewed literature, as a reactive azo dye, it is susceptible to degradation under light exposure, particularly UV light. The stability of the dye is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the chemical environment.
Q4: What are the main factors that contribute to the photobleaching of this compound?
Several factors can accelerate the photobleaching of fluorescent dyes like this compound:
-
High-intensity excitation light: More intense light increases the rate of photochemical reactions that destroy the fluorophore.
-
Prolonged exposure time: The longer the sample is illuminated, the more photobleaching will occur.
-
Presence of oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.
-
Suboptimal chemical environment: The pH, temperature, and presence of reactive oxygen species (ROS) in the imaging medium can affect the stability of the dye.
Troubleshooting Guide
Problem: The fluorescence signal of my this compound-labeled sample is fading rapidly during imaging.
This is a classic sign of photobleaching. Here are several steps you can take to mitigate this issue:
1. Optimize Microscope Settings:
-
Reduce Excitation Light Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition.
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce the cumulative light exposure.
2. Modify the Chemical Environment:
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium or a live-cell antifade reagent into your experimental setup. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Control the pH: The stability of azo dyes can be pH-dependent. Ensure your imaging buffer has a pH that is optimal for the dye's stability. For this compound, which is often used in acidic dye baths for textiles, a pH in the range of 5-6 might be a good starting point to test for stability.
3. Improve Experimental Technique:
-
Focus Using Transmitted Light: Whenever possible, locate the area you want to image and focus using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize light exposure.
-
Work Efficiently: Plan your imaging session to be as efficient as possible to reduce the overall time your sample is exposed to light.
Data Presentation
Table 1: Factors Influencing Photostability of this compound
| Factor | Effect on Photostability | Mitigation Strategy |
| Excitation Light Intensity | Higher intensity increases the rate of photobleaching. | Use the lowest possible intensity. Employ neutral density filters. |
| Exposure Duration | Longer exposure leads to more significant photobleaching. | Minimize total exposure time and the frequency of image acquisition. |
| Oxygen Concentration | The presence of molecular oxygen can lead to the formation of reactive oxygen species that degrade the dye. | Use antifade reagents with oxygen scavengers. |
| pH of the Medium | The stability of azo dyes can be influenced by pH. | Optimize the pH of the imaging buffer. |
| Temperature | Higher temperatures can sometimes accelerate degradation reactions. | Maintain a stable and appropriate temperature for your sample. |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol provides a general framework for comparing the photostability of this compound under different conditions.
1. Sample Preparation:
- Prepare a series of identical samples labeled with this compound according to your standard protocol.
- Mount the samples in different media if you are testing the effect of the chemical environment (e.g., with and without an antifade reagent).
2. Image Acquisition:
- Use a fluorescence microscope with a camera.
- Choose a region of interest in your sample.
- Set the microscope parameters (e.g., objective, excitation/emission filters, light source intensity, and camera exposure time) and keep them constant for all samples in the experiment.
- Acquire an initial image (time point 0).
- Continuously expose the sample to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
3. Data Analysis:
- Measure the mean fluorescence intensity of the region of interest for each image.
- Subtract the background intensity from each measurement.
- Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (time 0).
- Plot the normalized intensity as a function of time to generate a photobleaching curve.
- The rate of decay of the curve indicates the rate of photobleaching. A slower decay signifies higher photostability.
Visualizations
References
Technical Support Center: Optimizing Lanasol Yellow 4G for Cell Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Lanasol Yellow 4G (also known as C.I. Reactive Yellow 39) for cell labeling applications. As there are no established, standardized protocols for the use of this compound in live cell imaging, this guide offers a framework for developing and optimizing your own experimental procedures.
This compound: Key Properties
This compound is a reactive azo dye. Its reactive nature suggests it forms stable, covalent bonds with cellular components, making it potentially useful for long-term cell tracking studies. Based on its chemical structure, the reactive group is presumed to be an α-bromoacrylamide, which is known to react with thiol groups, primarily found in cysteine residues of proteins.
| Property | Value/Presumed Value | Citation |
| Synonyms | C.I. Reactive Yellow 39 | [1][2] |
| Molecular Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | [3] |
| Molecular Weight | ~678.3 g/mol | [3] |
| Reactive Group | Presumed α-bromoacrylamide | [4] |
| Reported Absorbance Max | ~400 nm | |
| Emission Max | To be determined experimentally | |
| Solubility | High in water |
Experimental Protocols
1. Protocol for Optimizing this compound Concentration for Cell Labeling
This protocol provides a workflow to determine the optimal concentration of this compound for achieving bright, uniform cell labeling with minimal cytotoxicity.
a. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on a suitable imaging plate (e.g., 96-well glass-bottom plate)
-
Fluorescence microscope with a DAPI or similar filter set (excitation ~400 nm)
b. Method
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, for a molecular weight of 678.3 g/mol , dissolve 6.78 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a series of working concentrations by diluting the 10 mM stock solution in serum-free culture medium. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Note: Always prepare fresh working solutions.
-
-
Cell Staining:
-
Culture your cells to the desired confluency (typically 60-80%) on an imaging plate.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a "no-dye" control well (serum-free medium only).
-
Incubate for 15-45 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
-
Washing and Imaging:
-
Aspirate the dye solution.
-
Wash the cells three times with pre-warmed complete culture medium, incubating for 5 minutes during each wash to allow unbound dye to diffuse out.
-
Add fresh, pre-warmed complete culture medium to the wells.
-
Image the cells using a fluorescence microscope. Based on the absorbance peak, start with an excitation wavelength around 400 nm. The emission filter will need to be optimized by scanning a range of wavelengths to find the peak fluorescence.
-
c. Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration.
2. Protocol for Assessing Cell Viability
It is crucial to assess the cytotoxicity of this compound at different concentrations. This can be done in parallel with the staining optimization.
a. Materials
-
Cells stained with the this compound concentration range.
-
A commercial live/dead viability kit (e.g., Calcein-AM and Propidium Iodide).
b. Method
-
Following the final wash step in the staining protocol, add the live/dead staining solution to each well, following the manufacturer's instructions.
-
Incubate for the recommended time.
-
Image the cells using the appropriate filter sets for the viability dyes (e.g., green for live cells, red for dead cells).
-
Quantify the percentage of live and dead cells for each this compound concentration.
c. Data Presentation
Record your findings in a table to easily compare fluorescence intensity with cell viability.
| This compound Concentration (µM) | Average Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Observations (e.g., cell morphology) |
| 0 (Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Troubleshooting and FAQs
Q1: I don't see any signal, or the signal is very weak.
-
Concentration is too low: Increase the concentration of this compound.
-
Incorrect filter set: Ensure your microscope's excitation filter matches the presumed absorbance maximum (~400 nm). You may need to test different emission filters to capture the emitted light.
-
Incubation time is too short: Increase the incubation time to allow for sufficient reaction between the dye and cellular components.
-
Low target expression: The cellular components that this compound reacts with (likely thiol-containing proteins) may not be abundant in your cell type.
Q2: The background fluorescence is too high.
-
Insufficient washing: Increase the number and duration of wash steps after staining to remove all unbound dye.
-
Concentration is too high: A high concentration of the dye can lead to non-specific binding and high background. Refer to your titration experiment to choose a lower concentration that still provides adequate signal.
-
Dye precipitation: Ensure the dye is fully dissolved in the medium. Precipitates can cause bright, out-of-focus fluorescence.
Q3: The cells appear unhealthy or are dying after staining.
-
Cytotoxicity: this compound may be toxic to your cells at the concentration used. Refer to your cell viability data and choose a lower, non-toxic concentration.
-
DMSO toxicity: Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 0.1%).
-
Extended incubation: A long incubation time, even at a low dye concentration, can be detrimental to cell health. Try reducing the incubation period.
Q4: The staining is uneven or patchy.
-
Uneven cell density: Ensure your cells are seeded evenly across the imaging plate.
-
Incomplete dye mixing: Gently swirl the plate after adding the dye solution to ensure even distribution.
-
Cell health: Unhealthy or dying cells may take up the dye differently. Ensure you are working with a healthy cell culture.
Q5: The fluorescence signal is fading quickly (photobleaching).
-
High excitation intensity: Reduce the intensity of the excitation light on your microscope.
-
Long exposure times: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Use an anti-fade mounting medium: If you are fixing your cells after staining, use a mounting medium that contains an anti-fade reagent. Azo dyes can be susceptible to photobleaching.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
preventing non-specific binding of Lanasol Yellow 4G
Welcome to the technical support center for Lanasol Yellow 4G. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a multifunctional reactive azo dye.[1][2][3] In a research context, it can be utilized as a fluorescent dye or chemical stain for various biological applications.[1][4] Its utility ranges from observing cellular structures and tracking biomolecules to applications in tissue pathology.
Q2: What causes non-specific binding of this compound?
Non-specific binding can occur due to a variety of factors, including:
-
Ionic and Hydrophobic Interactions: The dye molecule may interact with charged or hydrophobic regions of tissues or other molecules, leading to off-target binding.
-
High Dye Concentration: Using an excessive concentration of the dye can lead to increased background staining.
-
Inadequate Blocking: Failure to block non-specific binding sites on tissues or other surfaces can result in the dye adhering to unintended targets.
-
Insufficient Washing: Inadequate washing steps may not effectively remove all of the unbound dye, leading to a high background signal.
Q3: What are the initial steps to take if I experience high background staining?
If you are experiencing high background staining, consider the following initial troubleshooting steps:
-
Optimize Dye Concentration: Perform a titration experiment to determine the optimal dye concentration that provides a strong signal with minimal background.
-
Enhance Washing Steps: Increase the number and duration of your washing steps to more effectively remove unbound dye.
-
Review Your Blocking Protocol: Ensure that your blocking step is sufficient. You may need to increase the concentration of the blocking agent or the incubation time.
Q4: Can the pH and ionic strength of my buffers affect binding?
Yes, the pH and ionic strength of your buffers can significantly influence dye binding. It is advisable to maintain a consistent and appropriate pH and ionic strength throughout your experiment to ensure reproducible results. Altering these parameters can sometimes help in reducing non-specific interactions.
Troubleshooting Guide
High background or non-specific staining is a common issue. This guide provides a systematic approach to identify and resolve the root cause of this problem when using this compound.
Diagram: Troubleshooting Workflow for High Background Staining
References
Lanasol Yellow 4G stability in different buffers and media
This technical support center provides guidance on the stability of Lanasol Yellow 4G in various buffers and media, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
FAQs: Understanding this compound Stability
Q1: What is this compound and what is its reactive group?
This compound is a reactive azo dye. It belongs to the vinyl sulfone class of reactive dyes.[1][2] The vinyl sulfone group is the reactive moiety that allows the dye to form covalent bonds with nucleophilic groups found in proteins and other biomolecules.[3]
Q2: What is the primary cause of this compound instability in aqueous solutions?
The main cause of instability for this compound, like other reactive dyes, is hydrolysis.[4][5] This is a chemical reaction where the vinyl sulfone group reacts with water. This reaction leads to the formation of a hydroxyl derivative of the dye, which is no longer capable of covalently bonding to the target molecule, rendering it inactive for labeling experiments.
Q3: What are the key factors that influence the rate of hydrolysis?
Several factors significantly impact the rate of hydrolysis of reactive dyes like this compound:
-
pH: This is the most critical factor. Alkaline conditions (high pH) dramatically increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the hydrolysis reaction.
-
Time: The longer the dye is in an aqueous solution, especially under unfavorable pH and temperature conditions, the more hydrolysis will occur.
-
Concentration: While seemingly counterintuitive, in some cases, higher dye concentrations can lead to aggregation, which may slightly reduce the rate of hydrolysis.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored in a dry, dark, and well-ventilated place at room temperature. For solutions, it is crucial to refer to the product's certificate of analysis for specific recommendations. Generally, preparing fresh solutions is recommended. If storage is necessary, it should be for a short period at 2-8°C, protected from light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling of the target molecule. | Hydrolysis of the dye: The this compound may have degraded in the buffer before or during the labeling reaction. | • Prepare the dye solution immediately before use.• Ensure the pH of your buffer is neutral to slightly acidic (ideally pH 6.5-7.5) during the initial stages of your experiment.• Perform the labeling reaction at the lowest feasible temperature. |
| Inconsistent results between experiments. | Variability in dye stability: Differences in buffer preparation, storage time of the dye solution, or temperature can lead to varying degrees of dye hydrolysis. | • Standardize your experimental protocol. Use freshly prepared buffers and dye solutions for each experiment.• Use a consistent temperature for your labeling reaction.• Consider performing a stability test of the dye in your specific buffer (see Experimental Protocols section). |
| High background fluorescence. | Presence of hydrolyzed dye: The inactive, hydrolyzed dye can non-specifically adsorb to surfaces or other molecules, leading to background signal. | • Ensure thorough washing steps after the labeling reaction to remove any unbound and hydrolyzed dye.• Optimize the dye-to-target molecule ratio to avoid using a large excess of the dye. |
| Precipitation of the dye in the buffer. | Poor solubility or aggregation: this compound has good water solubility, but high concentrations or the presence of certain salts might lead to precipitation. | • Ensure the dye is fully dissolved before adding it to your experimental setup.• If using high concentrations, consider preparing a stock solution in a suitable solvent (e.g., DMSO) and then diluting it into your aqueous buffer. |
Stability of this compound in Different Buffers and Media
General Stability Guidelines:
| Buffer/Medium Type | Expected Stability | Key Considerations |
| Phosphate-Buffered Saline (PBS) | Moderate to Good | The pH of standard PBS is around 7.4, which is generally suitable for short-term experiments. For longer incubations, monitor for any pH shift. |
| TRIS Buffers | Variable | The pH of TRIS buffers is highly temperature-dependent. Ensure the pH is adjusted at the temperature of your experiment. Alkaline pH will lead to rapid hydrolysis. |
| Citrate Buffers | Good | Citrate buffers are typically used at acidic to neutral pH, which is favorable for the stability of vinyl sulfone dyes. |
| Cell Culture Media (e.g., DMEM, RPMI) | Limited | Cell culture media are complex mixtures containing amino acids and other nucleophiles that can react with this compound. Additionally, the bicarbonate buffering system maintains a pH (around 7.2-7.4) that can still allow for hydrolysis over time, especially at 37°C. It is highly recommended to perform labeling in a protein-free buffer before transferring to cell culture media if possible. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol provides a general method to determine the stability of this compound in your experimental buffer by monitoring its absorbance over time.
Materials:
-
This compound
-
Your chosen experimental buffer
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a small amount of this compound powder and dissolve it in the buffer of interest to a known concentration (e.g., 1 mg/mL).
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5.
-
Scan the absorbance of the solution from 300 nm to 600 nm to find the λmax.
-
-
Set up the Stability Study:
-
Dilute the stock solution in your buffer to a final concentration with an initial absorbance of approximately 1.0 at the λmax.
-
Divide the solution into separate, sealed tubes for each time point and condition to be tested (e.g., different temperatures).
-
-
Incubation:
-
Place the tubes at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).
-
-
Absorbance Measurements:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a tube for each condition.
-
Allow the solution to return to room temperature and measure the absorbance at the λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time for each condition.
-
A decrease in absorbance over time indicates degradation (hydrolysis) of the dye.
-
The rate of degradation can be quantified by calculating the half-life of the dye in your specific buffer and temperature.
-
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Experimental workflow for assessing dye stability.
References
degradation products of Lanasol Yellow 4G and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the azo dye Lanasol Yellow 4G (C.I. Reactive Yellow 39). The information provided is intended to assist with experimental design, troubleshooting, and data interpretation related to the degradation of this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a subject of study?
A1: this compound is a reactive azo dye commonly used in the textile industry. Azo dyes are characterized by the presence of one or more azo bonds (–N=N–), which are responsible for their color.[1] The degradation of this compound is a significant area of research due to concerns about the environmental persistence and potential toxicity of the dye and its breakdown products.[1] The release of colored effluents from textile industries into water bodies can reduce light penetration, affecting aquatic ecosystems.[1] Furthermore, the cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic and mutagenic.[2][3]
Q2: What are the expected degradation products of this compound?
A2: The complete mineralization of this compound results in the formation of simple inorganic molecules such as CO₂, H₂O, NO₃⁻, SO₄²⁻, Br⁻, and Cl⁻. However, the degradation process often proceeds through several intermediate organic compounds. The primary step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–). This cleavage is expected to yield aromatic amines. Given the structure of this compound, the expected initial degradation products are likely to be sulfonated and halogenated aromatic amines. Further degradation of these intermediates will lead to smaller organic molecules and eventually complete mineralization.
Q3: What are the potential health and environmental effects of this compound and its degradation products?
A3: this compound, as an azo dye, raises concerns about potential human health risks and environmental pollution. The primary toxicological concern with azo dyes is the potential for their reductive cleavage into constituent aromatic amines, which can be more toxic than the parent dye. Some aromatic amines are known or suspected carcinogens and mutagens. Sulfonated aromatic amines, which are expected degradation products of this compound, can be persistent in the environment and may not be readily biodegradable. However, studies on some sulfonated aromatic amines have shown that they do not exhibit acute toxicity to certain bacterial populations. The ecotoxicity of the specific degradation intermediates of this compound requires further investigation.
Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?
A4: A combination of analytical techniques is recommended for a comprehensive analysis:
-
UV-Visible Spectrophotometry: This is a simple and rapid method to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax). However, the disappearance of color does not confirm complete mineralization, as colorless aromatic intermediates may be present.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for separating, identifying, and quantifying the parent dye and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds like aromatic amines to make them suitable for GC analysis.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the organic dye into CO₂. This is a crucial measurement to confirm complete degradation.
Troubleshooting Guides
Photocatalytic Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low degradation efficiency | Incorrect pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and reaction rates. For many azo dyes, acidic conditions are favorable for photocatalytic degradation. | Optimize the pH of the reaction mixture. Start with a pH around 3 and test a range to find the optimal condition for this compound. |
| Inappropriate catalyst loading: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. | Determine the optimal catalyst loading by performing experiments with varying catalyst concentrations (e.g., 0.5 g/L to 2 g/L). | |
| Low light intensity or incorrect wavelength: The light source may not be providing enough energy to activate the photocatalyst. | Ensure the lamp is functioning correctly and its emission spectrum is appropriate for the chosen photocatalyst (e.g., UV-A for TiO₂). | |
| Presence of interfering substances: Ions such as carbonate, bicarbonate, and chloride can act as radical scavengers, reducing the degradation efficiency. | Use deionized water for your experiments. If using real wastewater, consider a pre-treatment step to remove interfering ions. | |
| Decolorization observed, but TOC reduction is low | Formation of stable, colorless intermediates: The azo bond has been cleaved, but the resulting aromatic intermediates are resistant to further degradation under the current conditions. | Increase the reaction time. Optimize other parameters like catalyst loading or add an oxidant like H₂O₂ to enhance the mineralization process. |
| Poor reproducibility of results | Inconsistent catalyst suspension: If the catalyst is not uniformly suspended, the active surface area will vary between experiments. | Use a magnetic stirrer or sonication to ensure a homogeneous suspension of the photocatalyst throughout the experiment. |
| Fluctuations in lamp intensity: The output of the lamp may vary over time. | Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output periodically. |
Ozonation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low decolorization rate | Insufficient ozone dosage: The amount of ozone being introduced into the reactor is not enough to effectively break down the dye molecules. | Increase the ozone flow rate or the power to the ozone generator. Ensure the ozone is being efficiently transferred to the liquid phase. |
| Suboptimal pH: The decomposition of ozone and the generation of hydroxyl radicals are highly pH-dependent. Ozonation is often more effective at alkaline pH due to the enhanced generation of highly reactive hydroxyl radicals. | Adjust the initial pH of the dye solution. Experiment with a range of pH values (e.g., 7 to 11) to find the optimum for this compound degradation. | |
| Presence of ozone scavengers: Certain organic and inorganic compounds in the water matrix can consume ozone, reducing its availability for dye degradation. | Use purified water for initial experiments. For wastewater samples, consider pre-treatment to remove scavengers. | |
| Incomplete mineralization (low TOC removal) | Formation of ozone-resistant byproducts: Some degradation intermediates may be more resistant to ozonation than the parent dye. | Increase the ozonation time. Consider combining ozonation with other AOPs, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to enhance the generation of hydroxyl radicals. |
| Foaming in the reactor | Presence of surfactants or other organic compounds: The dye formulation or the wastewater may contain substances that cause foaming when sparged with ozone. | Use an anti-foaming agent if it does not interfere with the analysis. Ensure the reactor has sufficient headspace. |
Analytical Measurements
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent HPLC-MS results | Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the MS source. | Improve sample cleanup using solid-phase extraction (SPE). Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Poor chromatographic separation: Degradation products may have similar polarities, leading to co-elution. | Optimize the HPLC gradient, mobile phase composition, and column chemistry to improve the separation of analytes. | |
| Inaccurate TOC measurements | Inorganic carbon interference: Carbonates and bicarbonates in the sample can be converted to CO₂, leading to erroneously high TOC values. | Ensure the TOC analyzer's inorganic carbon removal system (acidification and sparging) is functioning correctly. |
| Incomplete oxidation of refractory compounds: Some degradation intermediates may be resistant to the oxidation method used by the TOC analyzer. | Use a high-temperature combustion TOC analyzer, which is generally more effective for oxidizing recalcitrant organic compounds. | |
| Presence of suspended solids: Particulate matter can clog the analyzer's tubing and interfere with the measurement. | Filter the samples through a suitable membrane filter (e.g., 0.45 µm) before analysis. |
Data Presentation
Table 1: Degradation Efficiency of this compound under Different Conditions
| Treatment Method | Catalyst/Oxidant | Initial Dye Conc. (ppm) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Photocatalysis | Natural Zeolite (Zini) | 150 | 30 | 87.4 | |
| Photocatalysis | CO₂-Laser Treated Zeolite (ZL₅₅₀¹⁵) | 150 | 30 | 92.0 | |
| Adsorption | Gallinaceous Feathers | 250 | - | Variable (influenced by pH and temperature) |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using the Photo-Fenton Process
This protocol is adapted from a study on the photodegradation of this compound.
1. Materials:
-
This compound solution (e.g., 150 ppm in deionized water)
-
Iron(III) chloride (FeCl₃)
-
Photocatalyst (e.g., natural zeolite)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Pyrex glass reactor (500 mL)
-
UV-A lamp
-
Magnetic stirrer
-
Water cooling jacket
2. Procedure:
-
Prepare a 350 mL solution of 150 ppm this compound in the Pyrex reactor.
-
Adjust the pH of the solution to approximately 2.8 using HCl or NaOH.
-
Add 20 mg of the photocatalyst and 28 mg of FeCl₃ to the solution.
-
Place the reactor on a magnetic stirrer and stir at 700 rpm.
-
Submerge the UV-A lamp in the solution and cover the reactor with aluminum foil to prevent light leakage.
-
Circulate cooling water through the water jacket to maintain a constant temperature (e.g., 24 °C).
-
Turn on the UV-A lamp to initiate the photoreaction.
-
Withdraw aliquots of the solution at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Immediately filter the aliquots to remove the catalyst particles.
-
Analyze the filtered samples for the remaining dye concentration using a UV-Vis spectrophotometer at the λmax of this compound and for TOC to determine mineralization.
Protocol 2: Ozonation of this compound
This is a general protocol for the ozonation of textile dyes.
1. Materials:
-
This compound solution (e.g., 100 mg/L in deionized water)
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Gas diffuser
-
pH meter and solutions for pH adjustment
-
Potassium iodide (KI) solution for ozone trapping
2. Procedure:
-
Fill the reactor with a known volume of the this compound solution.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 9 for enhanced hydroxyl radical formation).
-
Turn on the ozone generator and allow it to stabilize.
-
Bubble the ozone gas through the gas diffuser into the dye solution at a constant flow rate.
-
Vent the off-gas through a KI trap to quench any unreacted ozone.
-
Take samples at specific time intervals.
-
Analyze the samples for color removal (UV-Vis), degradation products (HPLC-MS), and mineralization (TOC).
Visualizations
Caption: Workflow for a typical photocatalytic degradation experiment.
Caption: Proposed degradation pathway for this compound.
References
Technical Support Center: Lanasol Yellow 4G for Enhanced Signal-to-Noise Ratio
This technical support center provides guidance for researchers, scientists, and drug development professionals interested in exploring the potential of Lanasol Yellow 4G as a tool to improve the signal-to-noise ratio (SNR) in various experimental assays. As this compound is primarily known as a textile dye, its application in biological research for SNR enhancement is an emerging area of investigation. This guide offers troubleshooting advice and answers to frequently asked questions that may arise during the exploratory phases of your work.
Troubleshooting Guide
Low signal-to-noise ratio is a common hurdle in experimental biology. When attempting to utilize a novel compound like this compound for signal enhancement, a systematic troubleshooting approach is crucial.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Excess Dye Concentration: Too much this compound can lead to high, non-specific background signal.[1][2] 2. Inadequate Washing: Residual, unbound dye will contribute to background noise. 3. Autofluorescence: Biological samples themselves can emit their own fluorescence.[2] 4. Non-specific Binding: The dye may be adhering to surfaces or cellular components other than the target. | 1. Titrate Dye Concentration: Perform a concentration curve to determine the optimal dye concentration that maximizes signal from the target while minimizing background. 2. Optimize Wash Steps: Increase the number and/or duration of wash steps. Consider adding a mild detergent (e.g., Tween-20) to your wash buffer. 3. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence. Alternatively, use a narrow bandpass emission filter. 4. Blocking: Pretreat your sample with a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding sites. |
| Weak or No Signal Enhancement | 1. Incorrect Spectral Properties: The excitation and emission wavelengths of your system may not be optimal for this compound. 2. Dye Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged light exposure, extreme pH).[3] 3. Quenching: Components in your buffer or sample could be quenching the fluorescence of the dye. | 1. Determine Spectral Profile: Use a spectrophotometer or spectrofluorometer to determine the precise excitation and emission maxima of this compound in your experimental buffer. 2. Minimize Light Exposure: Protect the dye solution and stained samples from light.[3] Prepare fresh dye solutions for each experiment. 3. Buffer Optimization: Test different buffer formulations to identify and remove any quenching agents. |
| Photobleaching | Prolonged or High-Intensity Excitation: The fluorophore is being destroyed by the excitation light, leading to a diminishing signal over time. | 1. Reduce Exposure Time and Intensity: Use the lowest possible excitation power and the shortest exposure time that still provides a detectable signal. 2. Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. 3. Image Acquisition Strategy: When collecting Z-stacks or time-lapse series, minimize the total exposure time for each time point or slice. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it improve the signal-to-noise ratio?
A1: this compound, also known as C.I. Reactive Yellow 39, is a reactive dye. While primarily used in the textile industry, it is classified as a fluorescent dye. The principle behind using a fluorescent dye to improve SNR is that it can either specifically bind to a target of interest, amplifying its signal over the background, or in some hypothetical applications, it might act as a general contrast-enhancing agent by quenching background noise or shifting the spectral properties of the sample.
Q2: What are the known spectral properties of this compound?
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a water-soluble powder. To prepare a stock solution, start by dissolving a small, accurately weighed amount in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 1-10 mM). This stock can then be diluted to the final working concentration in your aqueous experimental buffer. It is recommended to filter the final solution through a 0.22 µm filter to remove any particulates.
Q4: Is this compound toxic to live cells?
A4: The cytotoxicity of this compound in a research setting has not been well-documented. If you intend to use this dye in live-cell imaging, it is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion assay) to determine a non-toxic working concentration.
Q5: Can this compound be conjugated to antibodies or other biomolecules?
A5: this compound is a reactive dye, meaning it contains a reactive group that can form a covalent bond with certain functional groups on other molecules, such as the amines on proteins. This property suggests that it could potentially be conjugated to antibodies or other targeting moieties. However, the specific reaction conditions (e.g., pH, temperature) for efficient and specific conjugation would need to be optimized.
Experimental Protocols
Given the exploratory nature of using this compound for SNR enhancement, the following are generalized protocols that should be adapted and optimized for your specific application.
Protocol 1: Determining the Spectral Properties of this compound
-
Prepare a Dilute Solution: Prepare a 1 µM solution of this compound in your primary experimental buffer.
-
Excitation Spectrum: Using a spectrofluorometer, set the emission wavelength to an estimated maximum (e.g., 550 nm) and scan a range of excitation wavelengths (e.g., 350-530 nm) to find the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to the determined peak and scan a range of emission wavelengths (e.g., 500-700 nm) to find the peak emission.
-
Record Data: Record the peak excitation and emission wavelengths. This information is critical for configuring your imaging system's filters and light sources.
Protocol 2: Evaluating Signal Enhancement in a Cellular Imaging Context (Hypothetical)
-
Cell Culture and Treatment: Plate your cells of interest on a suitable imaging dish or slide. Treat them with your experimental condition that produces a fluorescent signal you wish to enhance.
-
This compound Incubation: Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in your imaging buffer.
-
Staining: After your experimental treatment, wash the cells and incubate them with the different concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Washing: Gently wash the cells multiple times with fresh imaging buffer to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set determined in Protocol 1. Acquire images of your original signal and the this compound signal.
-
Analysis: Quantify the signal intensity of your target and the background in both the presence and absence of this compound. Calculate the signal-to-noise ratio for each condition.
| This compound Concentration | Mean Target Signal Intensity (A.U.) | Mean Background Intensity (A.U.) | Signal-to-Noise Ratio (Target/Background) |
| 0 µM (Control) | 500 | 100 | 5.0 |
| 0.1 µM | 650 | 110 | 5.9 |
| 1 µM | 1200 | 150 | 8.0 |
| 10 µM | 1500 | 500 | 3.0 |
Visualizations
Caption: A generalized experimental workflow for evaluating this compound.
Caption: Conceptual diagram of improving signal-to-noise ratio.
References
Technical Support Center: Conjugating Lanasol Yellow 4G to Biomolecules
Welcome to the technical support center for Lanasol Yellow 4G bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to biomolecules such as proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group of this compound and what are its primary targets on biomolecules?
This compound is a multifunctional dye containing an α-bromoacrylamide reactive group.[1] This group primarily reacts with nucleophilic amino acid side chains on proteins. The most common target is the thiol group (-SH) of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[2][3] Side reactions can also occur with other nucleophilic residues such as the amino group of lysine and the imidazole group of histidine, particularly at higher pH values.[2][3]
Q2: What is the optimal pH for conjugating this compound to proteins?
The optimal pH for conjugation is a critical parameter that balances reaction efficiency and specificity. For targeting cysteine residues, a pH range of 7.0-7.5 is recommended to ensure the thiol group is sufficiently nucleophilic as a thiolate anion while minimizing the reactivity of other residues like lysine. For targeting lysine residues, a slightly basic pH of 8.0-9.0 is often used to ensure the primary amine is deprotonated and reactive. However, increasing the pH also increases the likelihood of dye hydrolysis and side reactions.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, if you are targeting cysteine residues for conjugation, any existing disulfide bonds within your protein must be reduced to generate free thiol groups. Disulfide bonds are unreactive with the α-bromoacrylamide group. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it is stable, odorless, and does not need to be removed before adding the dye. If DTT is used, it must be removed prior to adding this compound to prevent it from reacting with the dye.
Q4: How can I remove unreacted this compound after the conjugation reaction?
Unreacted dye can be removed using size-based separation techniques. Size-exclusion chromatography (e.g., using Sephadex G-25) or dialysis are common and effective methods for separating the larger dye-protein conjugate from the smaller, unreacted dye molecules.
Q5: What could be the cause of low conjugation efficiency?
Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The pH may not be ideal for the target amino acid's reactivity.
-
Hydrolysis of the dye: The α-bromoacrylamide group can hydrolyze in aqueous buffers, rendering it inactive.
-
Oxidation of thiols: If targeting cysteines, free thiols may have re-oxidized to form disulfide bonds.
-
Presence of competing nucleophiles: Components in the buffer (e.g., Tris) or other molecules with free amines or thiols can compete with the target biomolecule for the dye.
-
Insufficient dye concentration or reaction time: The reaction may not have gone to completion.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to biomolecules.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: Incorrect pH for the target residue (cysteine or lysine). | Optimize the reaction pH. Use a range of 7.0-7.5 for cysteine and 8.0-9.0 for lysine. Verify the buffer pH before starting. |
| Dye Hydrolysis: The α-bromoacrylamide group is susceptible to hydrolysis in aqueous solutions. | Prepare the this compound solution immediately before use. Avoid prolonged storage of the dye in aqueous buffers. | |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are not available for reaction. | Reduce the protein with TCEP or DTT prior to conjugation. Ensure buffers are degassed and consider adding EDTA to prevent metal-catalyzed oxidation. | |
| Competing Nucleophiles: Buffer components (e.g., Tris) or other molecules are reacting with the dye. | Use non-nucleophilic buffers such as PBS or HEPES. Ensure the protein sample is free of other nucleophilic contaminants. | |
| Poor Reproducibility | Inconsistent Dye Concentration: Difficulty in accurately dissolving and dispensing the dye. | Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF and use it immediately. |
| Variable Protein Concentration/Purity: Differences in protein samples between experiments. | Accurately determine the protein concentration before each reaction. Use highly purified protein to avoid interference from other molecules. | |
| Precipitation During Reaction | Dye Aggregation: this compound may aggregate at high concentrations, leading to precipitation. | Reduce the dye concentration. Add organic co-solvents like DMSO or DMF (up to 10-20% of the final reaction volume) to improve dye solubility. |
| Protein Denaturation: The reaction conditions (e.g., pH, organic solvent) are causing the protein to unfold and precipitate. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen for optimal buffer conditions that maintain protein stability. | |
| Non-Specific Labeling | Side Reactions with Other Residues: Reaction with lysine or histidine when targeting cysteine, or vice-versa. | Adjust the pH to favor the desired reaction. For cysteine-specific labeling, keep the pH between 7.0 and 7.5. Use a lower molar excess of the dye. |
| Hydrophobic Interactions: The dye may non-specifically bind to hydrophobic patches on the protein surface. | Include non-ionic detergents (e.g., Tween-20) at a low concentration in the reaction and purification buffers. Hydrophobicity of the dye can be a strong driver for non-specific binding. |
Experimental Protocols
General Protocol for Cysteine-Targeted Conjugation
-
Protein Preparation:
-
Dissolve the protein in a degassed, non-nucleophilic buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is recommended.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce them.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional but Recommended):
-
Add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to quench any unreacted dye. Incubate for 30 minutes.
-
-
Purification:
-
Remove unreacted dye and quenching reagents using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.
-
Characterization
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (around 400-410 nm).
Visualizations
Caption: General experimental workflow for conjugating this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Lanasol Yellow 4G staining artifacts and how to avoid them
Welcome to the technical support center for Lanasol Yellow 4G and related reactive dyes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent common staining artifacts during experimentation.
Troubleshooting Guide: Common Staining Artifacts
This guide provides a systematic approach to identifying and resolving common issues encountered during staining procedures with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| 1. Speckled or Punctate Staining / Visible Precipitate | Dye aggregation or precipitation in the staining solution. | - Prepare fresh dye solutions immediately before use.- Ensure the dye is fully dissolved; consider brief sonication.- Filter the staining solution through a 0.22 µm syringe filter.- Optimize dye concentration; high concentrations increase aggregation risk.- Adjust the pH of the staining buffer; solubility of reactive dyes can be pH-dependent.[1] |
| 2. High Background or Non-Specific Staining | - Excess dye concentration.- Inadequate washing.- Non-specific binding of the dye to cellular components.- Presence of dead cells which non-specifically take up dye. | - Perform a dye concentration titration to find the optimal signal-to-noise ratio.- Increase the number and/or volume of wash steps after dye incubation.[2]- Add a blocking step (e.g., with BSA or serum) before staining.- Include a viability dye to exclude dead cells from the analysis.[2]- For conjugated dyes, ensure the antibody concentration is optimized. |
| 3. Weak or No Signal | - Dye degradation (hydrolysis of the reactive group).- Dye aggregation preventing efficient reaction.- Incorrect pH of the reaction buffer.- Photobleaching during imaging. | - Use freshly prepared dye solutions; reactive dyes have a limited lifespan in aqueous solutions.- Ensure buffer pH is optimal for the reactive group's conjugation to the target (often slightly alkaline, pH 7.5-8.5).- Prepare a fresh, non-aggregated dye solution for staining.- Use an anti-fade mounting medium for microscopy to minimize photobleaching. |
| 4. Uneven Staining Across the Sample | - Incomplete mixing of the staining solution.- Air bubbles trapped on the sample surface.- Physical damage to the sample (e.g., crushing). | - Ensure the staining solution is well-mixed and covers the entire sample evenly.- Be careful during sample preparation to avoid introducing air bubbles.- Handle samples gently to prevent mechanical damage. |
| 5. Signal in Unexpected Emission Channels (Spectral Bleed-through) | The emission spectrum of this compound overlaps with the emission spectra of other fluorophores in the experiment. | - Use fluorophores with narrower emission spectra and minimal spectral overlap.- Utilize spectral unmixing tools in your imaging software.- Set up "Fluorescence Minus One" (FMO) controls to correctly gate populations in flow cytometry. |
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a problem for this compound?
A1: Dye aggregation is a phenomenon where individual dye molecules in a solution clump together to form larger clusters. This is common for azo dyes like this compound, especially at high concentrations or in solutions with high ionic strength. Aggregation is problematic because it can lead to the formation of visible precipitates on your sample, cause non-specific staining, and reduce the effective concentration of the dye, leading to weaker-than-expected signal as the reactive groups may be sterically hindered.
Q2: How can I prevent my this compound stock solution from degrading?
A2: this compound is a reactive dye, meaning its reactive group can hydrolyze in the presence of water, rendering it incapable of covalently binding to your target. To minimize degradation, it is best to prepare concentrated stock solutions in an anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C, protected from light and moisture. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q3: The background in my unstained control sample is very high. What could be the cause?
A3: High background in an unstained control is typically due to autofluorescence from the cells or tissue itself. This is common in certain cell types (e.g., hepatocytes) or can be induced by aldehyde-based fixatives like formaldehyde. To mitigate this, you can try switching to an alcohol-based fixative, using a different emission filter to avoid the autofluorescent range, or employing commercially available background-reducing reagents.
Q4: What is the optimal pH for staining with this compound?
A4: As a reactive dye, this compound forms a covalent bond with its target, typically primary amines (e.g., on proteins). This reaction is pH-dependent. While the optimal pH can vary, a slightly alkaline buffer (pH 7.5 to 8.5) is often used to deprotonate the primary amines, making them more nucleophilic and thus more reactive with the dye. It is recommended to test a range of pH values to determine the optimal condition for your specific application.
Experimental Protocols
Protocol: Preparation of Staining Solution to Minimize Aggregation
This protocol provides a general guideline for preparing a this compound working solution to reduce the likelihood of dye aggregation.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh out the this compound powder.
-
Dissolve the powder in a small amount of high-purity, anhydrous DMSO to create a 1-10 mM stock solution.
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
-
-
Prepare the Working Staining Solution:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution.
-
Determine the required final concentration of the dye for your experiment (typically in the low micromolar range).
-
Dilute the stock solution into the final aqueous staining buffer (e.g., PBS, pH 8.0) immediately before adding it to the sample. Ensure rapid and thorough mixing.
-
-
Optional Steps for Problematic Aggregation:
-
If aggregation is still observed, consider adding a small percentage of a surfactant (e.g., 0.01% Tween-20) or an anti-aggregating agent like urea to the staining buffer.
-
Filter the final working solution through a 0.22 µm filter before applying it to your sample.
-
Visualizations
Caption: A logical workflow for troubleshooting common staining artifacts.
Caption: Factors contributing to dye aggregation and prevention strategies.
References
Validation & Comparative
A Comparative Guide to Lanasol Yellow 4G (C.I. Reactive Yellow 39) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and technical overview of Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, for its potential applications in research. While historically utilized in the textile industry, its reactive α-bromoacrylamide group presents opportunities for bioconjugation and fluorescence-based assays. This document outlines its chemical properties, reactivity, and a representative protocol for protein labeling, alongside a comparative analysis with other reactive dye chemistries.
I. Chemical and Physical Properties
This compound and C.I. Reactive Yellow 39 are synonymous designations for the same chemical entity. The dye is a monoazo compound containing an α-bromoacrylamide reactive group, which allows for the formation of stable covalent bonds with nucleophilic residues in biomolecules.
| Property | Value | Source(s) |
| Synonyms | C.I. Reactive Yellow 39 | [1][2] |
| CAS Number | 70247-70-0 | [1] |
| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [3] |
| Molecular Weight | 699.25 g/mol | [3] |
| Appearance | Yellow Powder | |
| Reactive Group | α-bromoacrylamide | |
| Absorbance Maximum (λ_max_) | ~400 nm |
II. Reactivity and Mechanism of Action
The utility of this compound in research stems from the reactivity of its α-bromoacrylamide functional group. This group reacts with nucleophilic side chains of amino acids in proteins, primarily through a Michael-type addition mechanism. The primary targets are the thiol groups of cysteine residues and the ε-amino groups of lysine residues. The reaction forms a stable covalent bond between the dye and the protein.
The reaction with amine groups proceeds as follows:
III. Experimental Protocols: Protein Labeling
The following is a representative protocol for the covalent labeling of a protein with this compound. This should be considered a starting point, and optimization of parameters such as dye-to-protein ratio, pH, and incubation time is recommended for specific applications.
Materials:
-
This compound (C.I. Reactive Yellow 39)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~400 nm (for the dye).
IV. Performance and Comparative Analysis
Due to a lack of extensive characterization in the research literature, a direct quantitative comparison of this compound with other common fluorescent dyes is challenging. However, a qualitative comparison of the reactive chemistry can be made.
| Feature | This compound (α-bromoacrylamide) | NHS Ester Dyes |
| Reactive Group | α-bromoacrylamide | N-hydroxysuccinimidyl ester |
| Primary Target | Thiols (cysteine), Amines (lysine) | Primary amines (lysine, N-terminus) |
| Bond Formed | Thioether or secondary amine | Amide |
| Reaction pH | Neutral to slightly basic (pH 7-9) | Basic (pH 8-9) |
| Hydrolytic Stability | Generally stable in aqueous buffers | Prone to hydrolysis in aqueous buffers |
| Potential Advantages | Can target both cysteines and lysines; potentially more stable in aqueous solutions prior to reaction. | Well-established protocols; high reactivity with primary amines. |
| Potential Disadvantages | Less commonly used in bioconjugation, requiring more optimization; potential for lower specificity due to reactivity with multiple residues. | Susceptible to hydrolysis, which can reduce labeling efficiency; primarily targets amines. |
Photophysical Properties:
Detailed photophysical data for this compound in a research context is not widely available. This represents a significant knowledge gap for its application as a fluorescent probe.
| Parameter | Value | Notes |
| Excitation Maximum (λ_ex_) | Not reported | Expected to be near the absorbance maximum. |
| Emission Maximum (λ_em_) | Not reported | A Stokes shift is expected. |
| Molar Extinction Coefficient (ε) | Not reported | A critical parameter for quantifying labeled proteins. |
| Fluorescence Quantum Yield (Φ) | Not reported | Determines the brightness of the fluorophore. |
| Fluorescence Lifetime (τ) | Not reported | Can be used in advanced fluorescence applications. |
V. Conclusion
This compound (C.I. Reactive Yellow 39) is a reactive dye with potential for use in bioconjugation due to its α-bromoacrylamide group that can form stable covalent bonds with proteins. Its primary historical application has been in the textile industry, and as such, its characterization for research applications, particularly its photophysical properties as a fluorescent probe, is currently limited in the scientific literature.
For research and drug development professionals, this compound may offer an alternative chemistry for protein labeling, especially in scenarios where targeting cysteine residues is desirable or when the hydrolytic instability of NHS esters is a concern. However, its adoption for fluorescence-based assays will require a thorough characterization of its spectral properties and the development of optimized labeling protocols. This guide serves as a foundational resource for researchers interested in exploring the potential of this class of reactive dyes.
References
A Comparative Guide to Fluorescent Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of a wide range of applications, from cellular imaging to quantitative biochemical assays. This guide provides an objective comparison of the performance of several widely used fluorescent dyes. While this guide was initially intended to include Lanasol Yellow 4G, a comprehensive search of scientific literature and technical data sources did not yield the specific photophysical and performance data required for a direct comparison in research applications. Therefore, this guide will focus on a selection of popular and well-characterized fluorescent dyes: Fluorescein isothiocyanate (FITC), Alexa Fluor 488, Cyanine 3 (Cy3), and Rhodamine 6G.
Quantitative Performance Data
The selection of a fluorescent dye is often a trade-off between various performance parameters. The following table summarizes key quantitative data for the selected dyes to facilitate an evidence-based decision. Brightness, a critical parameter for sensitivity, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | FITC | Alexa Fluor 488 | Cy3 | Rhodamine 6G |
| Excitation Max (nm) | 494[1][2] | 496[3] | ~550[4] | 530 |
| Emission Max (nm) | 520[1] | 519 | ~570 | 551 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000 | 71,000 | 150,000 | 116,000 |
| Quantum Yield (Φ) | 0.92 | 0.92 | ~0.15 | 0.95 |
| Fluorescence Lifetime (τ) (ns) | ~4.1 | ~4.1 | ~0.3 | ~4.1 |
| Brightness (ε x Φ) | 67,160 | 65,320 | 22,500 | 110,200 |
| Photostability | Low | High | Moderate to High | High |
| pH Sensitivity | High | Low | Low | Low |
Key Performance Comparisons
Brightness and Quantum Yield: Rhodamine 6G stands out as the brightest dye among the selection, primarily due to its very high quantum yield of 0.95. FITC and Alexa Fluor 488 have comparable brightness and high quantum yields. Cy3, while having a very high molar extinction coefficient, has a significantly lower quantum yield, resulting in lower overall brightness.
Photostability: Photostability, or the resistance to photobleaching, is a critical factor for applications requiring prolonged or intense illumination, such as confocal microscopy. Alexa Fluor 488 is renowned for its superior photostability compared to FITC, which is known to photobleach rapidly. Rhodamine 6G also exhibits high photostability. The photostability of Cy3 is generally considered to be good and can be influenced by its local environment.
pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with its fluorescence intensity decreasing significantly in acidic environments. This can be a major drawback for experiments involving acidic organelles or where pH fluctuations may occur. In contrast, Alexa Fluor 488 and Cy3 are much less sensitive to pH, providing more stable signals across a wider range of conditions.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. Below are methodologies for two key experiments used to characterize fluorescent dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a standard with a well-characterized quantum yield and an absorption spectrum that overlaps with the sample. For dyes in the yellow-green range, Fluorescein in 0.1 M NaOH (Φ = 0.925) or Rhodamine 6G in ethanol (Φ = 0.95) are common standards.
-
Sample Preparation: Prepare a series of dilutions for both the sample and the standard in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent used for the sample and standard.
-
Measurement of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Protocol:
-
Sample Preparation: Prepare a sample of the fluorescent dye, either in solution or conjugated to a substrate (e.g., a protein on a microscope slide).
-
Microscopy Setup: Use a fluorescence microscope equipped with a suitable excitation light source (e.g., a laser) and a sensitive detector (e.g., a PMT or sCMOS camera).
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity and detector settings to obtain a good initial signal without saturation.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and duration of the acquisition will depend on the photostability of the dye being tested.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to half of its initial value (t₁₂) is a common metric for photostability.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where these fluorescent dyes are employed.
Caption: Workflow for a typical immunofluorescence experiment.
Caption: A simplified workflow for flow cytometry analysis.
References
A Guide to Staining Alternatives for Biological Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate staining dye is a critical decision that can significantly impact the quality and reliability of experimental results. While a vast array of dyes are available, a comprehensive understanding of their performance characteristics is often lacking. This guide provides a comparative overview of alternatives to Lanasol Yellow 4G for common biological staining applications, including total protein analysis and cellular imaging.
This compound, a reactive azo dye, is predominantly utilized in the textile industry.[1][2][3][4] Its application in biological staining is not well-documented in scientific literature, making direct performance comparisons challenging. This guide, therefore, focuses on well-established and characterized alternatives, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal dye for their specific needs.
Alternatives for Total Protein Staining in Gels
Visualizing and quantifying proteins separated by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in many life science laboratories. The choice of stain directly influences the sensitivity, linear dynamic range, and compatibility with downstream applications such as mass spectrometry. Here, we compare three commonly used protein gel stains: Acid Yellow 36, SYPRO Ruby, and Coomassie Brilliant Blue.
Comparative Performance of Protein Gel Stains
| Feature | Acid Yellow 36 (Metanil Yellow) | SYPRO Ruby | Coomassie Brilliant Blue (R-250) |
| Staining Mechanism | Azo dye, likely ionic and hydrophobic interactions with proteins.[5] | Ruthenium-based metal chelate that interacts non-covalently with basic amino acids and the polypeptide backbone. | Triphenylmethane dye that binds to proteins, primarily through basic amino acids. |
| Sensitivity | Not well-documented for protein gels. | High (0.25 to 1 ng of protein). | Moderate (around 100 ng of protein). |
| Linear Dynamic Range | Not well-documented for protein gels. | Over three orders of magnitude. | Narrow. |
| Photostability | Sensitive to light. | Exceptionally photostable. | Not applicable (colorimetric). |
| Mass Spectrometry Compatibility | Not recommended. | Yes. | Yes. |
| Toxicity | Potential for genotoxicity and cytotoxicity. | Irritant due to solvent system. | Generally low toxicity. |
Experimental Protocols: Protein Gel Staining
Acid Yellow 36 Staining (Hypothetical Protocol based on general dye properties)
-
-
Fixation: Following electrophoresis, fix the gel in a solution of 40% ethanol and 10% acetic acid for at least 1 hour.
-
Staining: Prepare a 0.05% (w/v) solution of Acid Yellow 36 in 10% acetic acid. Immerse the gel in the staining solution and agitate gently for 1-2 hours.
-
Destaining: Destain the gel in a solution of 25% ethanol and 10% acetic acid until protein bands are clearly visible against a faint yellow background.
-
Washing: Wash the gel with deionized water before imaging.
-
SYPRO Ruby Protein Gel Stain (Rapid Protocol)
-
This protocol is optimized for mini-gels.
-
Fixation: After electrophoresis, fix the gel in 50% methanol, 7% acetic acid for 30 minutes. For larger gels, increase fixation time.
-
Washing: Wash the gel twice in deionized water for 10 minutes each.
-
Staining: Place the gel in a sufficient volume of SYPRO Ruby protein gel stain to cover it. Microwave for 30-60 seconds (do not boil), then gently agitate on a shaker for 60-90 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the gel with deionized water. The gel is now ready for imaging. No destaining is required.
-
Staining Workflow Visualization
Caption: Generalized workflow for staining proteins in polyacrylamide gels.
Alternatives for Cellular Staining
The choice of dye for cellular imaging depends on the specific application, such as identifying viable cells, visualizing specific organelles like lipid droplets, or assessing cytotoxicity.
Amine-Reactive Dyes for Live/Dead Cell Discrimination
Amine-reactive dyes are a reliable tool for distinguishing live and dead cells, particularly in flow cytometry.
-
Mechanism of Action: These dyes covalently bind to primary amines. In live cells with intact membranes, they only label surface proteins, resulting in dim fluorescence. In dead cells with compromised membranes, they enter the cell and bind to abundant intracellular proteins, leading to a much brighter signal.
Caption: Mechanism of amine-reactive dyes for live/dead cell discrimination.
Nile Red for Lipid Droplet Staining
Nile Red is a fluorescent dye widely used for the detection and quantification of intracellular lipid droplets.
-
Properties: It is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media. This solvatochromic property makes it an excellent vital stain for lipids.
Comparative Performance of Cellular Stains
| Feature | Amine-Reactive Dyes | Nile Red |
| Primary Application | Live/dead cell discrimination. | Staining of intracellular lipid droplets. |
| Mechanism | Covalent binding to primary amines. | Solvatochromism; fluorescence in hydrophobic environments. |
| Fixation Compatibility | Yes ("Fixable" viability dyes). | Compatible with fixation, though it may alter lipid droplet morphology. |
| Excitation/Emission (Typical) | Varies by dye (e.g., Zombie Green™). | ~450-500 nm / >528 nm (yellow-gold for lipid droplets). |
| Cytotoxicity | Generally low for short-term staining. | Low toxicity, suitable for vital staining. |
Experimental Protocols: Cellular Staining
Amine-Reactive Dye Staining for Flow Cytometry
-
Cell Preparation: Harvest and wash cells in a protein-free buffer (e.g., PBS).
-
Staining: Resuspend cells in the amine-reactive dye solution at the manufacturer's recommended concentration. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with a buffer containing protein (e.g., FACS buffer with BSA or serum) to quench any unbound dye.
-
Antibody Staining (Optional): Proceed with antibody staining for immunophenotyping.
-
Fixation (Optional): If required, fix the cells according to standard protocols.
-
Analysis: Analyze the cells by flow cytometry.
Nile Red Staining for Fluorescence Microscopy
-
Working Solution: Prepare a 1 µg/mL working solution of Nile Red in PBS or cell culture medium from a stock solution in acetone or DMSO.
-
Staining: Add the Nile Red working solution directly to the live or fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Mount the cells and visualize using a fluorescence microscope with appropriate filters for yellow-gold or red fluorescence.
Conclusion
While this compound is an effective dye for textiles, its utility in biological staining is not well-established. Researchers seeking reliable and well-characterized alternatives have a variety of excellent options available. For total protein visualization in gels, fluorescent stains like SYPRO Ruby offer superior sensitivity and a wider dynamic range compared to traditional colorimetric stains and are compatible with mass spectrometry. For cellular analysis, amine-reactive dyes provide a robust method for live/dead cell discrimination, while Nile Red is a highly specific and vital stain for lipid droplets. The selection of the most appropriate dye will depend on the specific experimental requirements, including the desired sensitivity, compatibility with downstream applications, and the available imaging instrumentation. This guide provides the necessary data and protocols to make an informed decision for achieving high-quality, reproducible results in biological research.
References
The Unvalidated Potential: A Comparative Guide to Lanasol Yellow 4G as a Quantitative Fluorescent Marker
For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that directly impacts the reliability and reproducibility of quantitative data. While a vast array of fluorescent dyes are available, not all have been rigorously validated for quantitative applications. This guide provides a comparative overview of Lanasol Yellow 4G, a multifunctional dye, against well-established fluorescent markers, highlighting the crucial need for comprehensive validation before its adoption in quantitative studies.
In contrast, alternative fluorescent dyes, such as the Alexa Fluor and cyanine (Cy) dye families, have been extensively characterized and validated for quantitative applications in life sciences. This guide will compare the known properties of this compound with those of two widely used alternatives, Alexa Fluor 488 and Cy3, to underscore the importance of these validation data.
Comparative Analysis of Fluorescent Markers
For a fluorescent dye to be considered a dependable tool for quantitative analysis, its photophysical properties must be well-documented. These properties determine the dye's brightness, photostability, and suitability for various imaging modalities. The following table summarizes the available data for this compound and compares it with the comprehensive data available for Alexa Fluor 488 and Cy3.
| Property | This compound | Alexa Fluor 488 | Cy3 |
| Excitation Maximum (nm) | ~400 | 495 | 550 |
| Emission Maximum (nm) | Not reported | 519 | 570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not reported | 71,000 | 150,000 |
| Quantum Yield | Not reported | 0.92 | 0.15 |
| Reactive Group | Not specified for biological conjugation | Succinimidyl ester, maleimide, etc. | Succinimidyl ester, maleimide, etc. |
| Published Quantitative Applications | Adsorption and photodegradation studies | Extensive use in quantitative immunofluorescence, flow cytometry, super-resolution microscopy | Widely used in fluorescence microscopy, FRET, and nucleic acid labeling |
As the table clearly indicates, there is a critical lack of published quantitative data for this compound in the context of biological fluorescence applications. Without information on its quantum yield and molar extinction coefficient, a direct comparison of its potential brightness and performance against established dyes is impossible.
Experimental Protocols for Validation
To validate a new fluorescent dye like this compound for quantitative applications, a series of standardized experiments are necessary. Below are detailed protocols for protein labeling and quantitative immunofluorescence, which serve as a benchmark for the types of methodologies required.
Protocol 1: Antibody Conjugation with a Reactive Fluorescent Dye
This protocol describes a general procedure for labeling an antibody with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody to be labeled (e.g., 1 mg/mL in amine-free buffer like PBS, pH 7.2-7.5)
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 7.
-
Protocol 2: Quantitative Immunofluorescence and Imaging
This protocol outlines a workflow for using a fluorescently labeled antibody for quantitative analysis of protein expression in cultured cells.
Materials:
-
Cultured cells on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Fluorescently labeled primary or secondary antibody
-
Antifade mounting medium with a DNA counterstain (e.g., DAPI)
-
Fluorescence microscope with a digital camera
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the cells with the fluorescently labeled antibody at the optimized concentration for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain.
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with consistent settings (e.g., laser power, exposure time, gain) for all samples to be compared.
-
Acquire images from multiple fields of view for each condition.
-
-
Quantitative Image Analysis:
-
Use image analysis software to define regions of interest (e.g., individual cells).
-
Measure the mean fluorescence intensity within each region of interest.
-
Subtract the background fluorescence.
-
Perform statistical analysis on the quantified fluorescence intensities.
-
Visualizing Workflows and Pathways
To further illustrate the application of quantitative fluorescence, the following diagrams, generated using the DOT language, depict a standard experimental workflow and a representative signaling pathway that can be investigated.
Caption: Workflow for quantitative immunofluorescence.
Caption: A generic signaling pathway.
Conclusion
The validation of a fluorescent marker is paramount for the integrity of quantitative biological research. While this compound is available as a fluorescent dye, the current lack of publicly available, peer-reviewed data on its key photophysical properties, such as quantum yield and molar extinction coefficient, and its performance in quantitative biological applications, makes it an unvalidated choice for researchers.
In contrast, fluorescent dyes like Alexa Fluor 488 and Cy3 are supported by extensive datasets and a long history of reliable use in the scientific community. For researchers and professionals in drug development, the use of well-characterized and validated fluorescent markers is essential for generating reproducible and accurate quantitative data. Until comprehensive validation data for this compound becomes available, it is recommended to rely on established and thoroughly vetted fluorescent probes for quantitative studies. The provided protocols and workflows offer a framework for the type of validation that would be necessary to establish this compound as a reliable quantitative fluorescent marker.
References
A Comparative Analysis of Lanasol Yellow 4G and Other Azo Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Lanasol Yellow 4G, a reactive azo dye, with other relevant azo dyes. The analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.
Introduction to this compound and Azo Dyes
This compound, also known as C.I. Reactive Yellow 39, is a monoazo reactive dye characterized by the presence of a bromoacrylamide reactive group.[1] This group allows the dye to form a covalent bond with the fibers of textiles, particularly protein fibers like wool and silk, resulting in excellent wet fastness properties.[1][2] Azo dyes, as a class, are the most widely used synthetic colorants in the textile industry, accounting for 60-70% of all dyes used.[3] They are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.[4] The widespread use of azo dyes is due to their versatility, cost-effectiveness, and the wide range of colors they can produce. However, concerns exist regarding the potential toxicological effects of some azo dyes and their metabolic byproducts.
Performance Comparison of this compound and Other Reactive Azo Dyes
The performance of a dye is a critical factor in its selection for a specific application. Key performance indicators include dyeing efficiency (exhaustion and fixation), and fastness properties (resistance to light, washing, and rubbing). While comprehensive, direct comparative studies across a wide range of dyes and substrates are limited in publicly available literature, this section summarizes available quantitative data to facilitate a comparative understanding.
Dyeing Performance on Wool
A study investigating the dyeing of wool with Lanasol and Remazol reactive dyes in both distilled water (DW) and simulated seawater (SSW) provides valuable comparative data. The exhaustion (E%), total efficiency (T%), and fixation (F%) of this compound were compared with Lanasol Red GN and Lanasol Blue 3G.
| Dye (2.0% o.m.f.) | Medium | Exhaustion (E%) | Total Efficiency (T%) | Fixation (F%) |
| This compound | DW | 85.8 | 79.4 | 92.6 |
| This compound | SSW | 91.1 | 73.6 | 80.8 |
| Lanasol Red GN | DW | 91.0 | 89.1 | 98.0 |
| Lanasol Red GN | SSW | 96.5 | 90.2 | 93.5 |
| Lanasol Blue 3G | DW | 96.3 | 87.8 | 93.2 |
| Lanasol Blue 3G | SSW | 97.8 | 90.5 | 92.6 |
| Table 1: Comparative dyeing performance of Lanasol dyes on wool fabric. Data extracted from. o.m.f. = on mass of fiber. |
In a separate comparative study on soybean fiber and wool, this compound (a bromoacrylamide reactive dye) showed different exhaustion and fixation levels compared to Remazol Brilliant Yellow 3GL (a vinyl sulphone based reactive dye). While specific quantitative data for the yellow dyes were not presented in a comparative table in the available text, the study noted that Lanasol dyes are generally preferred for soybean fiber due to higher exhaustion and subsequent fixation compared to Remazol dyes.
Fastness Properties
Fastness properties determine the durability of the color on the textile material when exposed to various conditions. The ratings are typically given on a scale of 1 to 5, with 5 representing the best fastness.
| Dye | Light Fastness (ISO) | Wash Fastness (Fading) | Wash Fastness (Staining) |
| This compound | 6 | 5 | 4 (red) |
| Table 2: Fastness properties of this compound on wool. Data extracted from. |
It is important to note that fastness properties can vary significantly depending on the dye concentration, the substrate, and the dyeing process used. For instance, a study on various reactive dyes on cotton showed that the light fastness is primarily dependent on the chromophore, with azo chromophores generally exhibiting lower light fastness compared to metal complex and anthraquinone chromophores.
Experimental Protocols
Accurate and reproducible assessment of dye performance relies on standardized experimental protocols. The following sections detail the methodologies for key fastness tests.
Colorfastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus:
-
Xenon arc lamp fading apparatus
-
Blue wool references (standards 1-8)
-
Grey Scale for assessing change in color (ISO 105-A02)
Procedure:
-
A specimen of the textile to be tested is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool references are exposed under the same conditions.
-
The exposure is continued until a specified change in color of the test specimen or the blue wool references is observed.
-
The colorfastness to light is assessed by comparing the change in color of the test specimen with that of the blue wool references. The rating is the number of the blue wool reference that shows a similar change in color.
Colorfastness to Washing (AATCC Test Method 61 / ISO 105-C06)
This accelerated test is designed to evaluate the colorfastness to laundering of textiles which are expected to withstand frequent washing.
Apparatus:
-
Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.
-
Stainless steel canisters.
-
Stainless steel balls (for abrasion).
-
Multifiber test fabric.
-
Grey Scale for assessing change in color (ISO 105-A02) and Grey Scale for assessing staining (ISO 105-A03).
-
Standard reference detergent.
Procedure:
-
A specimen of the textile is attached to a multifiber test fabric.
-
The composite specimen is placed in a stainless steel canister with a specified amount of detergent solution and stainless steel balls.
-
The canister is placed in the Launder-Ometer and agitated for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61 2A).
-
After the test, the specimen is rinsed and dried.
-
The change in color of the specimen is evaluated using the Grey Scale for assessing change in color.
-
The staining of each type of fiber in the multifiber test fabric is evaluated using the Grey Scale for assessing staining.
Colorfastness to Rubbing (ISO 105-X12)
This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.
Apparatus:
-
Crockmeter (rubbing tester).
-
Standard white cotton rubbing cloth.
-
Grey Scale for assessing staining (ISO 105-A03).
Procedure:
-
A specimen of the textile is mounted on the base of the crockmeter.
-
A square of white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth 10 times over the test specimen with a specified downward force (9 N).
-
The test is performed with both a dry and a wet rubbing cloth.
-
The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for assessing staining.
Toxicological Profile of Azo Dyes
A significant concern associated with azo dyes is their potential for metabolic activation into carcinogenic aromatic amines. This process is a critical consideration for researchers and professionals in drug development and safety assessment.
Metabolic Activation Pathway
The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond by azoreductase enzymes, which are present in the gut microbiota and the liver. This reduction releases aromatic amines. These amines can then undergo further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver, to form highly reactive nitrenium ions. These electrophilic intermediates can covalently bind to DNA, forming DNA adducts. The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis.
Caption: Generalized metabolic activation pathway of azo dyes leading to carcinogenesis.
Experimental Workflow for Comparative Dye Performance Analysis
A systematic approach is essential for the objective comparison of different dyes. The following workflow outlines the key steps in such an analysis.
Caption: Experimental workflow for the comparative analysis of textile dyes.
Conclusion
This compound demonstrates good performance characteristics, particularly in terms of wet fastness on wool, which is attributed to its reactive bromoacrylamide group. While a comprehensive, direct comparison with a wide array of other yellow azo dyes across multiple substrates is challenging due to the lack of standardized, publicly available data, the information presented in this guide provides a solid foundation for informed decision-making. The toxicological profile of azo dyes, including this compound, warrants careful consideration due to the potential for metabolic activation into harmful byproducts. Researchers and professionals are encouraged to consult specific safety data sheets and conduct appropriate risk assessments for any dye used in their applications. Future research focusing on direct, side-by-side comparisons of commercially relevant azo dyes under standardized conditions would be highly valuable to the scientific and industrial communities.
References
Lanasol Yellow 4G Outperforms Chrome Dyes in Wool Dyeing: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and dyeing methodologies is critical for achieving desired outcomes in wool-based applications, from textiles to biomaterials. This guide provides a comprehensive comparison of Lanasol Yellow 4G, a metal-free reactive dye, and traditional chrome dyes, focusing on their performance, environmental impact, and application protocols in wool dyeing.
Recent industrial-scale comparisons have demonstrated that modern reactive dyes like the Lanasol range not only match the shade and fastness of chrome dyes but also offer significant advantages in terms of preserving the natural quality of wool fibers and reducing environmental impact.[1] Chrome dyes, while historically valued for their high fastness, are facing increasing scrutiny due to the use of potassium dichromate, a heavy-metal mordant classified as a Substance of Very High Concern (SVHC) under European REACH regulations.[2] Lanasol dyes present a sustainable and high-performance alternative, aligning with modern environmental and safety standards.[2][3]
Quantitative Performance Data
The following tables summarize the key performance indicators of this compound and a representative yellow chrome dye when applied to wool.
Table 1: Fastness Properties
| Property | This compound (C.I. Reactive Yellow 39) | Chrome Yellow Dye (e.g., C.I. Mordant Yellow 1) | Test Method |
| Light Fastness | 6 | 4-5 | ISO 105-B02 |
| Wash Fastness | 5 | 4 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4-5 | 4 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4 | 3-4 | ISO 105-X12 |
Table 2: Environmental and Process-Related Properties
| Property | This compound | Chrome Dyes |
| Mordant | None (metal-free) | Potassium Dichromate (heavy metal) |
| Effluent | Biodegradable, lower COD/BOD | Contains residual chromium (toxic) |
| Fiber Damage | Minimal, preserves wool quality | Can impair fiber tensile properties |
| Process Complexity | Simpler, one-bath process | More complex, often requires after-treatment |
| Energy Consumption | Lower, due to shorter process | Higher, due to longer dyeing and chroming times |
Experimental Protocols
Detailed methodologies for the application of this compound and a typical afterchrome yellow dye are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory or industrial conditions.
Experimental Protocol 1: Wool Dyeing with this compound
This protocol outlines the exhaust dyeing method for wool using this compound.
Materials:
-
Wool substrate (yarn or fabric)
-
This compound (C.I. Reactive Yellow 39)
-
Albegal B (levelling agent)
-
Acetic acid (80%)
-
Ammonium hydroxide or soda ash
-
Glauber's salt (anhydrous)
-
Deionized water
Procedure:
-
Pre-treatment: Wet the wool material thoroughly in a bath containing a wetting agent at 40°C for 15 minutes.
-
Dye Bath Preparation: Prepare the dyebath with the required amount of water. Add 1-2% Albegal B (on weight of fiber, owf), 5-10% Glauber's salt (owf), and acetic acid to adjust the pH to 4.5-5.0.
-
Dyeing:
-
Introduce the pre-wetted wool into the dyebath at 40°C.
-
Run for 10 minutes, then add the pre-dissolved this compound dye.
-
Raise the temperature to 98°C at a rate of 1.5°C/minute.
-
Maintain at 98°C for 45-60 minutes.
-
-
Fixation:
-
Cool the dyebath to 80-85°C.
-
Add ammonium hydroxide or soda ash to adjust the pH to 8.0-8.5. This step is crucial for the covalent bonding of the reactive dye to the wool fiber.
-
Maintain at this temperature for 20 minutes.
-
-
Rinsing and Neutralization:
-
Cool the bath and rinse the dyed wool thoroughly with warm and then cold water.
-
Neutralize in a final rinsing bath with 1% formic acid.
-
Experimental Protocol 2: Afterchrome Dyeing of Wool with a Yellow Chrome Dye
This protocol describes the common afterchrome method for applying chrome dyes to wool.
Materials:
-
Wool substrate (yarn or fabric)
-
Yellow Chrome Dye (e.g., C.I. Mordant Yellow 1)
-
Acetic acid or formic acid
-
Glauber's salt (anhydrous)
-
Potassium dichromate
-
Deionized water
Procedure:
-
Dye Bath Preparation: Prepare the dyebath with the required amount of water. Add 10% Glauber's salt (owf) and adjust the pH to 4.5-5.5 with acetic acid or formic acid.
-
Dyeing:
-
Introduce the wool into the dyebath at 40-50°C.
-
Run for 10 minutes, then add the pre-dissolved chrome dye.
-
Raise the temperature to the boil (100°C) at a rate of 1.5°C/minute.
-
Maintain at the boil for 60-90 minutes until the dyebath is exhausted.
-
-
Chroming (After-treatment):
-
Cool the dyebath to 70-80°C.
-
Add 0.5-2% potassium dichromate (owf), depending on the depth of shade.
-
Raise the temperature back to the boil and maintain for 30-45 minutes. This step forms the metal complex within the fiber, developing the final shade and fastness properties.
-
-
Rinsing:
-
Cool the bath and rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.
-
Visualizing the Dyeing Process
The following diagrams illustrate the workflows for the Lanasol and chrome dyeing processes.
Caption: this compound Wool Dyeing Workflow.
Caption: Afterchrome Dyeing Workflow for Wool.
Conclusion
The data and experimental protocols presented in this guide demonstrate that this compound offers a superior performance profile compared to traditional yellow chrome dyes for wool dyeing. Key advantages include better fastness properties, a more streamlined and energy-efficient dyeing process, and, most critically, the elimination of hazardous chromium compounds from the dyeing process. For research and development applications where fiber integrity, color fastness, and environmental safety are paramount, Lanasol reactive dyes represent a technically advanced and sustainable choice. An industrial-scale comparison has shown that wool dyed with Lanasol dyes is less fragile, leading to less waste and greater machine efficiency in subsequent spinning processes.[1] This not only has positive environmental implications but also offers significant economic benefits.
References
Navigating the Spectrum: A Guide to Understanding Spectral Overlap and Crosstalk with Lanasol Yellow 4G and Other Fluorophores
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the precise differentiation of signals from multiple fluorophores is paramount. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore infringes upon the emission spectrum of another, can lead to crosstalk, resulting in data misinterpretation and compromised experimental accuracy. This guide provides a framework for understanding and evaluating the potential for spectral overlap and crosstalk, with a specific focus on the reactive azo dye, Lanasol Yellow 4G, in the context of commonly used fluorophores.
A Note on this compound Fluorescence:
The Fundamentals of Spectral Overlap and Crosstalk
In multi-color fluorescence experiments, fluorophores are selected based on their distinct spectral properties. Ideally, the emission spectrum of one fluorophore should not overlap with the emission spectrum of another when excited by a specific wavelength of light. However, due to the broad nature of fluorescence emission, some degree of overlap is often unavoidable.
Spectral Overlap occurs when the emission of one fluorophore (the "donor" in the context of FRET, but more generally, the interfering fluorophore) extends into the detection range of another fluorophore.
Crosstalk , or bleed-through, is the direct consequence of spectral overlap, where the fluorescence signal from one fluorophore is erroneously detected in the channel designated for another. This can lead to false positives in colocalization studies and inaccuracies in quantitative fluorescence measurements.
The degree of crosstalk is dependent on several factors:
-
The extent of spectral overlap between the fluorophores.
-
The relative brightness and concentration of the fluorophores.
-
The specific filter sets (excitation and emission filters) and detector settings of the fluorescence imaging system.
Comparative Spectral Data of Common Fluorophores
To assist in the selection of appropriate fluorophores and to illustrate the potential for spectral overlap, the table below summarizes the key spectral properties of several commonly used fluorophores that are spectrally adjacent to the absorbance maximum of this compound (400 nm).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness* |
| This compound (Hypothetical) | ~400 | Unknown | Unknown | Unknown |
| DAPI | 358 | 461 | 0.92 | High |
| Hoechst 33342 | 350 | 461 | 0.42 | Moderate |
| Alexa Fluor 405 | 402 | 421 | 0.4 | Moderate |
| Brilliant Violet 421™ | 405 | 421 | 0.76 | High |
| Pacific Blue™ | 410 | 455 | 0.5 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Very High |
| FITC (Fluorescein isothiocyanate) | 494 | 518 | 0.92 | Very High |
*Relative brightness is a product of the molar extinction coefficient and the quantum yield and is provided here as a qualitative measure.
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap. It depicts the hypothetical excitation spectrum of this compound, based on its known absorbance peak, alongside the emission spectrum of a representative blue-emitting fluorophore, DAPI. The shaded region indicates the area of potential spectral overlap where the emission from DAPI could bleed into a detection channel intended for a fluorophore excited around 400 nm.
Caption: Conceptual illustration of spectral overlap between the hypothetical excitation of this compound and the emission of DAPI.
Experimental Protocol for Measuring Spectral Crosstalk
The following is a generalized protocol for quantifying spectral crosstalk between two fluorophores (Fluorophore A and Fluorophore B) using a widefield or confocal fluorescence microscope.
Objective: To determine the percentage of signal from Fluorophore A that bleeds into the detection channel for Fluorophore B, and vice versa.
Materials:
-
Microscope slides and coverslips
-
Cells or tissue samples
-
Antibodies or labels conjugated to Fluorophore A and Fluorophore B
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for both fluorophores
Methodology:
-
Sample Preparation:
-
Single-Labeled Controls: Prepare three sets of samples:
-
A sample labeled only with Fluorophore A.
-
A sample labeled only with Fluorophore B.
-
An unlabeled (negative control) sample to determine background autofluorescence.
-
-
Dual-Labeled Sample: Prepare a sample labeled with both Fluorophore A and Fluorophore B.
-
Ensure that the labeling conditions (concentration, incubation time, etc.) are identical for all samples to ensure comparable fluorescence intensity.
-
-
Image Acquisition:
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Set up the appropriate filter cubes or detector channels for both Fluorophore A and Fluorophore B.
-
Imaging the Unlabeled Control:
-
Using the settings for both Fluorophore A and Fluorophore B, acquire images of the unlabeled sample. This will establish the level of autofluorescence in each channel.
-
-
Imaging the Single-Labeled Controls:
-
Place the sample labeled only with Fluorophore A on the microscope stage.
-
Using the imaging settings for Fluorophore A (its designated channel), focus on the sample and adjust the exposure time or laser power to obtain a bright, but not saturated, signal. Record these settings.
-
Without changing the focus or any settings, switch to the imaging settings for Fluorophore B and acquire an image. This image will capture the bleed-through of Fluorophore A into the Fluorophore B channel.
-
Repeat this process for the sample labeled only with Fluorophore B, acquiring an image in its own channel and then in the channel for Fluorophore A to measure its bleed-through.
-
-
Imaging the Dual-Labeled Sample:
-
Acquire images of the dual-labeled sample in both the Fluorophore A and Fluorophore B channels using the previously determined settings.
-
-
-
Data Analysis and Crosstalk Quantification:
-
Background Subtraction: For all acquired images, subtract the average intensity of the corresponding unlabeled control images to correct for autofluorescence.
-
Measure Mean Intensities: Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define regions of interest (ROIs) that are positive for fluorescence in the single-labeled samples.
-
Calculate Crosstalk Percentage:
-
For the Fluorophore A single-labeled sample, measure the mean fluorescence intensity within the ROIs in both the Fluorophore A channel (IA_in_A) and the Fluorophore B channel (IA_in_B).
-
Calculate the bleed-through of A into B as: CrosstalkA→B (%) = (IA_in_B / IA_in_A) * 100
-
Repeat the process for the Fluorophore B single-labeled sample to calculate the bleed-through of B into A.
-
-
Correction of Dual-Labeled Images (Optional): The calculated crosstalk percentages can be used to mathematically correct the images of the dual-labeled sample, a process known as spectral unmixing.
-
Assessing the Cytotoxicity of Lanasol Yellow 4G: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical compounds is paramount. This guide provides a comparative assessment of the cytotoxicity of Lanasol Yellow 4G (C.I. Reactive Yellow 39), a widely used reactive azo dye. Due to the limited availability of direct in vitro cytotoxicity data for this compound, this guide leverages available data from studies on other reactive azo dyes to provide a comparative context and guide future research.
Comparative Cytotoxicity of Reactive Azo Dyes
A study investigating the cytotoxicity of three monochlortriazinyl reactive dyes (yellow, red, and blue) on HaCaT cells provides the most relevant comparative data. The results, determined by assessing the protein content after 72 hours of exposure, indicated varying levels of toxicity.[1]
| Dye | Cell Line | IC50 (µg/mL) | IC20 (µg/mL) |
| Reactive Yellow Dye | HaCaT | 237 | 78 |
| Reactive Red Dye | HaCaT | 155 | 28 |
| Reactive Blue Dye | HaCaT | 278 | 112 |
Table 1: Comparative IC50 and IC20 values of different reactive dyes on the HaCaT human keratinocyte cell line.[1] IC50 represents the concentration at which 50% of cell viability is inhibited, while IC20 is the concentration causing 20% inhibition.
These findings suggest that reactive azo dyes can induce concentration-dependent cytotoxicity in human keratinocytes.[1] The red reactive dye exhibited the highest cytotoxicity, with the lowest IC50 and IC20 values.[1] The yellow reactive dye, which is of a similar class to this compound, showed moderate cytotoxicity.[1] It is important to note that while these dyes belong to the same class, variations in their chemical structures can lead to differences in their cytotoxic profiles.
Another study evaluated the cytotoxicity of five reactive dyes on HaCaT and HepaRG cells. This research observed concentration-dependent cytotoxicity in HaCaT cells for three of the five tested dyes (Reactive Blue 2, Reactive Blue 19, and Reactive Orange 16). In contrast, cytotoxic effects in HepaRG cells were only seen at the highest tested concentrations for Reactive Blue 19 and Reactive Orange 16. This suggests that skin cells may be more susceptible to the cytotoxic effects of some reactive dyes than liver cells.
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducible and comparable results when assessing the cytotoxicity of this compound, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly used in cytotoxicity studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of this compound (and relevant controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method to detect apoptosis and differentiate it from necrosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways in Azo Dye-Induced Cytotoxicity
The precise signaling pathways through which this compound may exert cytotoxic effects have not been elucidated. However, studies on other azo dyes suggest several potential mechanisms. Azo dyes have been reported to induce oxidative stress, which can lead to DNA damage and trigger apoptosis. The metabolism of some azo dyes can generate reactive oxygen species (ROS), leading to cellular damage.
Further research is necessary to identify the specific signaling cascades activated by this compound. Investigating key apoptosis-related proteins such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins, and p53 would provide valuable insights into its mechanism of action.
Conclusion and Future Directions
This guide highlights the current landscape of cytotoxicity assessment for reactive azo dyes, with a focus on this compound. While direct experimental data for this compound is lacking, the available information on similar dyes suggests a potential for moderate, concentration-dependent cytotoxicity, particularly in skin cells.
To definitively assess the safety of this compound, further in vitro studies are essential. Researchers are encouraged to utilize the standardized protocols outlined in this guide to investigate its effects on cell viability, apoptosis, and underlying signaling pathways in relevant human cell lines. Such data will be invaluable for a comprehensive risk assessment and for ensuring the safety of this widely used industrial dye.
References
A Comparative Analysis of Lanasol Yellow 4G and Remazol Dyes for Advanced Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, chemical properties, and application protocols of Lanasol Yellow 4G and Remazol dyes. This report details their comparative performance based on experimental data, providing a basis for informed selection in specialized applications.
This guide presents a comparative study of two prominent reactive dyes: this compound, an α-bromoacrylamide dye primarily for protein fibers, and Remazol dyes, a versatile class of vinyl sulfone dyes. The following sections provide a detailed analysis of their chemical structures, reaction mechanisms, and performance characteristics, supported by experimental data and standardized protocols.
Chemical Structure and Properties: A Tale of Two Reactive Groups
This compound and Remazol dyes, while both classified as reactive dyes, possess distinct reactive groups that dictate their primary applications and dyeing mechanisms. Lanasol dyes are characterized by the presence of an α-bromoacrylamide group, which is particularly effective for forming covalent bonds with the nucleophilic groups in protein fibers like wool and silk under acidic to neutral conditions.[1][2]
Remazol dyes, on the other hand, feature a vinyl sulfone reactive group.[3][4] This group's reactivity allows for application across a broader range of fibers, including cellulosic fibers like cotton, as well as protein fibers.[3] The versatility of Remazol dyes has contributed to their widespread use in the textile industry.
| Property | This compound | Remazol Dyes (General) |
| C.I. Name | Reactive Yellow 39 | Varies (e.g., Reactive Black 5, Reactive Blue 19) |
| Molecular Formula | C19H12BrCl2N5Na2O8S2 | Varies (e.g., C22H16N2Na2O11S3 for Remazol Brilliant Blue R) |
| Molecular Weight | 699.25 g/mol | Varies (e.g., 626.53 g/mol for Remazol Brilliant Blue R) |
| Reactive Group | α-bromoacrylamide | Vinyl sulfone |
| Primary Fibers | Wool, Silk (Protein fibers) | Cotton, Wool, Silk, Viscose (Cellulosic and Protein fibers) |
| Typical Dyeing pH | Acidic to Neutral (pH 4.5 - 6.5) | Alkaline for Cotton (pH 11-12), Acidic for Wool |
Performance Comparison: Fixation, Fastness, and Application
The performance of reactive dyes is primarily assessed by their fixation efficiency, colorfastness, and ease of application. Both Lanasol and Remazol dyes exhibit high levels of exhaustion and fixation, leading to excellent wash fastness due to the formation of stable covalent bonds with the fiber.
A study investigating the dyeing of wool with both Lanasol and Remazol dyes in seawater demonstrated that both dye classes can achieve high exhaustion and fixation values, comparable to dyeing in distilled water, highlighting their robustness to variations in water quality.
| Performance Metric | Lanasol Dyes (on Wool) | Remazol Dyes (on Wool) | Remazol Dyes (on Cotton) |
| Exhaustion (%) | High | High | 58.26% (conventional) to 70.91% (optimized) for Remazol Golden Yellow G |
| Fixation (%) | High | High | High fixation yield reported |
| Light Fastness | Good | Good | Good |
| Wash Fastness | Excellent | Excellent | Excellent |
| Rubbing Fastness | Good | Good | Moderate |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are representative methodologies for the application and evaluation of Lanasol and Remazol dyes.
Protocol 1: Dyeing of Wool with this compound
This protocol is based on established methods for dyeing wool with Lanasol dyes to achieve optimal fixation and color yield.
Materials:
-
Wool fabric
-
This compound dye
-
Glauber's salt (sodium sulfate)
-
Albegal B (levelling agent)
-
Acetic acid
-
Ammonia
-
Laboratory dyeing machine
Procedure:
-
Prepare the dyebath with water at 40°C.
-
Add 2% on mass of fiber (o.m.f.) of Albegal B and Glauber's salt.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the pre-dissolved this compound dye.
-
Introduce the wetted wool fabric into the dyebath.
-
Raise the temperature to the boil (98-100°C) over 45-60 minutes.
-
Maintain at boil for 45-60 minutes to ensure dye fixation.
-
Cool the dyebath to 80°C.
-
Add 1% o.m.f. ammonia to neutralize and fix any remaining reactive dye.
-
Hold at 80°C for 15-20 minutes.
-
Cool, rinse the fabric thoroughly with cold water, and dry.
Protocol 2: Dyeing of Cotton with Remazol Dyes (Exhaust Method)
This protocol outlines a typical exhaust dyeing process for cotton with Remazol dyes, focusing on achieving high exhaustion and fixation.
Materials:
-
Cotton fabric
-
Remazol dye
-
Sodium chloride or Glauber's salt (electrolyte)
-
Soda ash (sodium carbonate) or Caustic Soda (alkali)
-
Wetting agent
-
Sequestering agent
-
Laboratory dyeing machine
Procedure:
-
Set the dyebath at room temperature with the required amount of water.
-
Add wetting agent and sequestering agent to the bath.
-
Introduce the cotton fabric and run for 10 minutes.
-
Add the pre-dissolved Remazol dye and run for 15 minutes.
-
Gradually add the electrolyte (sodium chloride or Glauber's salt) in portions over 15-20 minutes.
-
Raise the temperature to 60°C and run for 30-60 minutes for dye exhaustion.
-
Add the alkali (soda ash or caustic soda) to the dyebath to initiate fixation.
-
Continue the dyeing process for another 45-90 minutes at 60°C.
-
Cool the dyebath, drop the liquor, and rinse the fabric.
-
Neutralize the fabric with acetic acid.
-
Soap the fabric at the boil to remove unfixed dye, followed by hot and cold rinses.
-
Dry the dyed fabric.
Visualizing the Dyeing Process and Reaction Mechanisms
To further elucidate the application and chemical interactions of these dyes, the following diagrams, created using the DOT language, illustrate the dyeing workflow and the fundamental reaction mechanisms.
Conclusion
Both this compound and Remazol dyes offer high performance for their respective primary applications. This compound is an excellent choice for achieving bright, fast colors on protein fibers like wool and silk, with a well-established dyeing process under acidic conditions. Remazol dyes, with their vinyl sulfone reactive system, provide greater versatility, demonstrating good performance on both protein and cellulosic fibers. The choice between these two dye classes will ultimately depend on the specific fiber substrate, desired shade, and the processing conditions available. For applications requiring high fastness on wool, Lanasol dyes are a prime candidate. For broader applications across different fiber types, Remazol dyes offer a robust and flexible solution.
References
Safety Operating Guide
Proper Disposal of Lanasol Yellow 4G: A Guide for Laboratory Professionals
Researchers and scientists handling Lanasol Yellow 4G must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in alignment with established safety data.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes gloves (long, impervious PVC), overalls, and safety glasses or a face shield.[1] Work should be conducted in a well-ventilated area, and if dust formation is possible, local exhaust ventilation should be utilized to keep personal exposure below recommended limits.[1][2] It is critical to avoid creating dust when handling the solid dye.[1]
Step-by-Step Disposal Procedure
-
Containment of Spills: In the event of a spill, the primary step is to dampen the spilled material to prevent dust from becoming airborne.[1]
-
Collection: Carefully scoop the dampened material or waste product into a designated, clearly labeled container for chemical waste.
-
Waste Classification: this compound waste is to be treated as chemical waste.
-
Disposal Method: The recommended method for disposal is incineration. Disposal via landfill or secure landfill is not permitted.
-
Regulatory Compliance: All waste disposal activities must be conducted in accordance with local and state regulations. Do not discharge into waterways, sewers, drains, or soil.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Oral LD50 (Rat) | > 2000 mg/kg (Slightly toxic) | |
| Recommended Disposal | Incineration | |
| Prohibited Disposal | Landfill, Secure Landfill | |
| Occupational Exposure Limit (TWA) | 0.1 mg/m³ (Recommended by C.I.A - U.K.) |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided safety data, the established procedure is based on standard chemical waste handling and thermal decomposition. The primary "experiment" in this context is the incineration process, which should only be carried out by licensed waste disposal facilities equipped with the appropriate technology to handle chemical waste and mitigate harmful emissions.
Researchers studying the environmental fate of this compound have investigated various removal techniques from aqueous solutions, such as adsorption on natural zeolites or gallinaceous feathers, and photodegradation. These methods are part of ongoing research to find alternative wastewater treatment options and are not to be confused with the current, mandated disposal procedures for concentrated laboratory waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Lanasol Yellow 4G
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive dyes like Lanasol Yellow 4G. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and mitigate health risks associated with this compound, which can cause sensitization through inhalation and skin contact.[1]
Summary of Recommended PPE
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects against splashes of dye solutions and airborne dust particles. |
| Hand Protection | Long, impervious PVC gloves. | Prevents direct skin contact with the dye, which can cause irritation and sensitization.[1] |
| Body Protection | A lab coat or overalls. | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory | A NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate filter cartridges (e.g., P100). | Protects against the inhalation of dye powder, which can lead to respiratory sensitization, wheezing, and shortness of breath.[1] A medium capacity/efficiency filter is considered suitable.[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the dye powder to minimize inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover work surfaces with absorbent, disposable liners to contain any spills.
2. Weighing and Solution Preparation:
-
Don all required PPE before handling the chemical.
-
Carefully weigh the this compound powder in a fume hood to avoid creating airborne dust.
-
When preparing solutions, slowly add the dye powder to the solvent to prevent splashing.
3. Handling of Dye Solutions:
-
Keep all containers with this compound solutions clearly labeled and tightly sealed when not in use.
-
Use secondary containment (e.g., a tray or beaker) when transporting solutions to prevent spills.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the dye, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, absorbent paper, and unused dye powder, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
-
Collect all aqueous waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour liquid waste down the drain.
-
Disposal Procedures:
-
Solid Waste Disposal:
-
Solid waste containing this compound should be disposed of as chemical waste.
-
High-temperature incineration is a suitable disposal method.
-
Disposal in a landfill is not recommended.
-
-
Liquid Waste Disposal:
-
For unexhausted dye baths, neutralization may be an option prior to disposal, following institutional and local guidelines. A general procedure involves adjusting the pH to neutral (pH 7) with an acid or base.
-
All liquid waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Protocol: General Neutralization of Reactive Dye Liquid Waste
This is a generalized protocol and should be adapted and validated for your specific laboratory conditions in consultation with your institution's safety officer.
-
Work in a Chemical Fume Hood: Ensure proper ventilation.
-
Wear Appropriate PPE: Including safety glasses, gloves, and a lab coat.
-
Dilution: If the dye solution is concentrated, dilute it with water.
-
pH Adjustment:
-
Measure the initial pH of the dye solution using a pH meter or pH paper.
-
If the solution is basic (as is common with reactive dyes), slowly add a dilute acid (e.g., 1M hydrochloric acid or acetic acid) while stirring until the pH reaches a neutral range (pH 6-8).
-
If the solution is acidic, slowly add a dilute base (e.g., 1M sodium hydroxide or sodium bicarbonate) until the pH is neutral.
-
-
Collection and Disposal:
-
Once neutralized, collect the solution in a labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's EHS department.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
